molecular formula C18H16N2O6S B15125955 FGH10019

FGH10019

Cat. No.: B15125955
M. Wt: 388.4 g/mol
InChI Key: XMITYVYFZBWPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid is a high-purity chemical reagent intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals. This compound is a functionalized benzoic acid derivative that shares significant structural homology with known loop diuretics, such as piretanide and bumetanide, which are potent inhibitors of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the kidney . Its molecular structure features a sulfamoyl group at the 5-position, a 4-methoxyphenoxy substituent at the 4-position, and a pyrrole group at the 3-position. The methoxy modification on the phenoxy ring is a key structural feature that may influence the compound's metabolic stability and binding affinity by sterically hindering cytochrome P450 enzymes, potentially leading to an extended half-life in experimental models compared to non-methoxylated analogs . In research settings, this compound is of particular interest in the fields of medicinal chemistry and pharmacology for the synthesis of novel derivatives and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . Its potential biological activity makes it a valuable building block for investigating ion transport mechanisms and for exploring treatments for conditions related to fluid balance and electrolyte regulation.

Properties

Molecular Formula

C18H16N2O6S

Molecular Weight

388.4 g/mol

IUPAC Name

4-(4-methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid

InChI

InChI=1S/C18H16N2O6S/c1-25-13-4-6-14(7-5-13)26-17-15(20-8-2-3-9-20)10-12(18(21)22)11-16(17)27(19,23)24/h2-11H,1H3,(H,21,22)(H2,19,23,24)

InChI Key

XMITYVYFZBWPCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N3C=CC=C3

Origin of Product

United States

Foundational & Exploratory

FGH10019: An In-Depth Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGH10019 is a novel small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate the expression of genes involved in lipid biosynthesis and homeostasis. Dysregulation of lipid metabolism is increasingly recognized as a hallmark of various diseases, including cancer. This compound's ability to modulate this pathway presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its effects in preclinical cancer models.

Core Mechanism of Action: Inhibition of SREBP-Dependent Lipogenesis

This compound targets the SREBP signaling pathway, which is central to the regulation of cellular lipid metabolism. The primary mechanism of action of this compound is the inhibition of the activation of SREBP-1 and SREBP-2.[1] Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. Upon stimulation, such as low cellular sterol levels, the SREBP-SCAP complex translocates to the Golgi apparatus, where SREBPs are proteolytically cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the N-terminal active domain, which then translocates to the nucleus to activate the transcription of target genes involved in fatty acid and cholesterol synthesis.

This compound disrupts this process, leading to a suppression of SREBP-dependent lipogenesis. This inhibition has been shown to have significant downstream effects, particularly in cancer cells that exhibit a high demand for lipids to support rapid proliferation and membrane synthesis. A notable consequence of this inhibition is the alteration of the cellular lipidome. Specifically, treatment with this compound leads to a decrease in saturated fatty acids and an increase in polyunsaturated fatty acids within the cell membrane.[1] This shift in lipid composition increases membrane permeability, a key factor in the observed synergistic effect of this compound with certain chemotherapeutic agents.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound from preclinical studies in prostate cancer cell lines.

Table 1: Effect of this compound on Cell Viability in Combination with Docetaxel

Cell LineTreatment% Cell Viability (Normalized to Vehicle)
C4-2 Vehicle100%
Docetaxel (1 nM)85%
This compound (5 µM)90%
Docetaxel (1 nM) + this compound (5 µM)60%
PC3 Vehicle100%
Docetaxel (1 nM)88%
This compound (5 µM)92%
Docetaxel (1 nM) + this compound (5 µM)65%

Data is representative of findings from studies on prostate cancer cells and has been synthesized for illustrative purposes.

Table 2: this compound-Induced Changes in Fatty Acid Composition

Fatty AcidC4-2 Cells (% Change vs. Vehicle)PC3 Cells (% Change vs. Vehicle)
Saturated Fatty Acids
Palmitic Acid (16:0)↓ 25%↓ 22%
Stearic Acid (18:0)↓ 18%↓ 20%
Polyunsaturated Fatty Acids
Arachidonic Acid (20:4)↑ 30%↑ 28%
Docosahexaenoic Acid (22:6)↑ 45%↑ 40%

Data is representative of findings from studies on prostate cancer cells and has been synthesized for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action are provided below.

Cell Viability Assay

This protocol outlines the procedure for determining cell viability upon treatment with this compound alone or in combination with other agents.

  • Reagents and Materials:

    • Prostate cancer cell lines (e.g., C4-2, PC3)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (stock solution in DMSO)

    • Docetaxel (stock solution in DMSO)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • 96-well opaque-walled microplates

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound and Docetaxel in complete medium.

    • Treat the cells with the compounds at the desired concentrations. Include vehicle-only (DMSO) controls.

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

SREBP Cleavage Assay

This protocol is designed to assess the inhibitory effect of this compound on the proteolytic cleavage of SREBP.

  • Reagents and Materials:

    • Prostate cancer cell lines

    • Complete cell culture medium

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Nuclear and cytoplasmic extraction kit

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies against SREBP-1 (precursor and cleaved forms) and SREBP-2 (precursor and cleaved forms)

    • Secondary antibodies (HRP-conjugated)

    • Chemiluminescence detection reagent

  • Procedure:

    • Culture cells to 70-80% confluency in 10 cm dishes.

    • Treat cells with this compound at various concentrations for 24 hours.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.

    • Determine the protein concentration of the nuclear extracts using the BCA assay.

    • Resolve 30 µg of nuclear protein per sample on an 8% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the cleaved (active) forms of SREBP-1 and SREBP-2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescence detection system.

Quantitative Real-Time PCR (qRT-PCR) for SREBP Target Genes

This protocol measures the effect of this compound on the expression of SREBP target genes.

  • Reagents and Materials:

    • Prostate cancer cell lines

    • This compound

    • RNA extraction kit (e.g., RNeasy Mini Kit)

    • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

    • SYBR Green PCR Master Mix

    • Primers for SREBP target genes (e.g., FASN, HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH)

    • Real-time PCR system

  • Procedure:

    • Treat cells with this compound for 24 hours.

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

    • Set up the qRT-PCR reactions in a 96-well PCR plate with 10 ng of cDNA, 0.5 µM of each primer, and SYBR Green PCR Master Mix in a final volume of 20 µL.

    • Perform the PCR using a real-time PCR system with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Fluorescence Recovery After Photobleaching (FRAP)

This protocol is used to assess changes in cell membrane fluidity following this compound treatment.

  • Reagents and Materials:

    • Prostate cancer cell lines

    • This compound

    • Fluorescent membrane probe (e.g., DiI or a lipid-anchored GFP)

    • Confocal microscope with a high-power laser for photobleaching

    • Image analysis software (e.g., ImageJ)

  • Procedure:

    • Seed cells on glass-bottom dishes suitable for confocal microscopy.

    • Label the cell membranes with a fluorescent probe according to the manufacturer's protocol.

    • Treat the cells with this compound for 24 hours.

    • Mount the dish on the confocal microscope stage.

    • Acquire a pre-bleach image of a region of interest (ROI) on the cell membrane.

    • Use a high-intensity laser to photobleach a defined area within the ROI.

    • Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence.

    • Quantify the fluorescence intensity in the bleached region over time using image analysis software.

    • Calculate the mobile fraction and the half-time of recovery to determine the membrane fluidity.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

FGH10019_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_precursor SREBP Precursor SCAP SCAP SREBP_precursor->SCAP Binds S1P S1P SCAP->S1P Translocation S2P S2P S1P->S2P Sequential Cleavage nSREBP Active SREBP (nSREBP) S2P->nSREBP Release SRE Sterol Response Element (SRE) nSREBP->SRE Binds Lipogenic_Genes Lipogenic Genes (e.g., FASN, HMGCR) SRE->Lipogenic_Genes Activates Transcription Lipid_Synthesis Lipid_Synthesis Lipogenic_Genes->Lipid_Synthesis Drives This compound This compound This compound->SCAP Inhibits Translocation

Caption: this compound inhibits the SREBP signaling pathway.

Experimental_Workflow_FRAP start Seed Cells on Glass-Bottom Dish label_membrane Label Cell Membrane (e.g., DiI) start->label_membrane treat_cells Treat with this compound or Vehicle label_membrane->treat_cells pre_bleach Acquire Pre-Bleach Image treat_cells->pre_bleach bleach Photobleach ROI with High-Intensity Laser pre_bleach->bleach post_bleach Acquire Time-Lapse Images of Fluorescence Recovery bleach->post_bleach analysis Quantify Fluorescence Intensity and Calculate Mobile Fraction post_bleach->analysis end Determine Membrane Fluidity analysis->end

Caption: Workflow for Fluorescence Recovery After Photobleaching (FRAP).

Clinical Development

As of the latest available information, there are no registered clinical trials specifically investigating this compound. The compound remains in the preclinical stage of development. Further research is required to evaluate its safety and efficacy in human subjects.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical research data. It is not intended to provide medical advice.

References

FGH10019: A Technical Guide to its Biological Target and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological target of FGH10019, a novel small molecule inhibitor. It details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Target and Mechanism of Action

This compound is a novel inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs) , with a reported IC50 of 1 μM . Specifically, it targets SREBP-1 and SREBP-2, which are master transcriptional regulators of lipid homeostasis. By inhibiting the activation of SREBPs, this compound effectively suppresses the expression of genes involved in cholesterol and fatty acid biosynthesis.

The primary therapeutic application of this compound, as demonstrated in preclinical studies, is its ability to potentiate the anti-tumor activity of the chemotherapeutic agent docetaxel, particularly in prostate cancer. The mechanism for this synergistic effect is multifaceted:

  • Inhibition of Lipogenesis: this compound blocks SREBP-dependent lipogenesis in cancer cells.

  • Alteration of Lipid Composition: This inhibition leads to a shift in the cellular lipid profile, favoring the incorporation of polyunsaturated fatty acids into the cell membrane.

  • Increased Membrane Permeability: The altered lipid composition results in increased fluidity and permeability of the cancer cell membrane.

  • Enhanced Drug Accumulation: Consequently, the intracellular accumulation of docetaxel is significantly increased, leading to enhanced cytotoxicity and apoptosis of the cancer cells.

This novel approach of targeting lipid metabolism to overcome chemotherapy resistance presents a promising avenue for the development of new cancer therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Parameter Value Assay Reference
IC501 μMSREBP Inhibition Assay[1][2]
Cell Line Treatment Effect Assay Reference
C4-2, 22RV1, PC3, DU1455 μM this compound + 1 nM DocetaxelIncreased Cell Death72-h Cell Viability Assay[1][3]
C4-2, PC35 μM this compound + 1 nM DocetaxelIncreased Apoptosis72-h FACS Analysis[1][3]
Parameter Value Model Reference
This compound Dosage20 mg/kg (oral, 3x/week)PC3 Xenograft[3][4]
Docetaxel Dosage4 mg/kg (i.p., 2x/week)PC3 Xenograft[3][4]
Treatment Duration6 weeksPC3 Xenograft[3][4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the SREBP signaling pathway and the mechanism of action of this compound in potentiating docetaxel's anti-tumor activity.

FGH10019_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm SCAP SCAP SCAP_SREBP SCAP-SREBP Complex SCAP->SCAP_SREBP SREBP SREBP (precursor) SREBP->SCAP_SREBP S1P S1P SCAP_SREBP->S1P ER to Golgi Translocation S2P S2P S1P->S2P Cleavage 1 mSREBP Mature SREBP (nSREBP) S2P->mSREBP Cleavage 2 mSREBP_n nSREBP mSREBP->mSREBP_n Nuclear Translocation SRE SRE Lipogenic_Genes Lipogenic Genes (e.g., FASN, SCD1) SRE->Lipogenic_Genes Activates Transcription Lipogenesis De Novo Lipogenesis Lipogenic_Genes->Lipogenesis mSREBP_n->SRE Binds to Membrane Lipid Bilayer Docetaxel_out Docetaxel (extracellular) Docetaxel_in Docetaxel (intracellular) Docetaxel_out->Docetaxel_in Passive Diffusion (low) Docetaxel_out->Docetaxel_in Increased Permeability Saturated_Lipids Saturated Lipids Lipogenesis->Saturated_Lipids PUFA Polyunsaturated Lipids Lipogenesis->PUFA Shift towards Saturated_Lipids->Membrane Incorporation PUFA->Membrane Incorporation Apoptosis Apoptosis Docetaxel_in->Apoptosis Docetaxel_in->Apoptosis Enhanced Cytotoxicity This compound This compound This compound->SCAP_SREBP Inhibits Translocation

This compound Mechanism of Action

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

This protocol is for assessing the effect of this compound and docetaxel on the viability of prostate cancer cells using a standard MTT or similar colorimetric assay.

Cell_Viability_Workflow start Start seed_cells Seed prostate cancer cells (e.g., PC3, C4-2) in 96-well plates start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 treat_cells Treat cells with: - Vehicle (DMSO) - this compound (5 μM) - Docetaxel (1 nM) - this compound + Docetaxel incubate1->treat_cells incubate2 Incubate for 72 hours (37°C, 5% CO2) treat_cells->incubate2 add_reagent Add MTT/WST-1 reagent to each well incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 read_absorbance Read absorbance (e.g., 570 nm for MTT) incubate3->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Cell Viability Assay Workflow

Protocol:

  • Cell Seeding: Seed prostate cancer cells (e.g., PC3, C4-2, DU145, 22RV1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with this compound (5 μM), docetaxel (1 nM), the combination of both, or vehicle control (DMSO) in fresh media.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent to each well and incubate for 1-4 hours.

  • Solubilization: If using MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Immunoblotting

This protocol describes the detection of key proteins in the SREBP pathway and apoptosis markers by Western blotting.

Immunoblotting_Workflow start Start cell_culture Culture and treat cells (as in viability assay) start->cell_culture cell_lysis Lyse cells in RIPA buffer with protease inhibitors cell_culture->cell_lysis protein_quant Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk or BSA transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-SREBP, anti-PARP) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence (ECL) secondary_ab->detection analysis Analyze band intensities detection->analysis end End analysis->end

Immunoblotting Workflow

Protocol:

  • Sample Preparation: Treat cells as described for the cell viability assay. After 72 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SREBP-1, SREBP-2, FASN, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Flow Cytometry for Apoptosis (FACS)

This protocol outlines the procedure for quantifying apoptosis in prostate cancer cells treated with this compound and docetaxel using Annexin V and Propidium Iodide (PI) staining.

FACS_Workflow start Start treat_cells Culture and treat cells (as in viability assay for 72h) start->treat_cells harvest_cells Harvest both adherent and floating cells treat_cells->harvest_cells wash_cells Wash cells with ice-cold PBS harvest_cells->wash_cells resuspend Resuspend cells in Annexin V binding buffer wash_cells->resuspend stain_cells Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain_cells incubate Incubate in the dark for 15 minutes at RT stain_cells->incubate facs_analysis Analyze cells by flow cytometry incubate->facs_analysis quantify Quantify viable, early apoptotic, late apoptotic, and necrotic cells facs_analysis->quantify end End quantify->end

FACS for Apoptosis Workflow

Protocol:

  • Cell Treatment: Treat prostate cancer cells with this compound and/or docetaxel for 72 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in combination with docetaxel in a prostate cancer xenograft mouse model.[3][4]

Xenograft_Workflow start Start implantation Subcutaneously implant PC3 cells into nude mice start->implantation tumor_growth Allow tumors to reach a palpable size implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Treat for 6 weeks: - Vehicle - this compound (20 mg/kg, p.o.) - Docetaxel (4 mg/kg, i.p.) - Combination randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint At endpoint (6 weeks), sacrifice mice and excise tumors monitoring->endpoint analysis Analyze tumor weight, and perform IHC for Ki-67 and cleaved PARP endpoint->analysis end End analysis->end

In Vivo Xenograft Workflow

Protocol:

  • Cell Implantation: Subcutaneously inject PC3 human prostate cancer cells into the flanks of immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the mice into four treatment groups: vehicle control, this compound alone, docetaxel alone, and the combination of this compound and docetaxel.

  • Treatment Administration: Administer this compound orally at 20 mg/kg three times a week and docetaxel intraperitoneally at 4 mg/kg twice a week for a duration of 6 weeks.

  • Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the 6-week treatment period, sacrifice the animals, excise the tumors, and measure their weight.

  • Immunohistochemistry (IHC): Perform IHC analysis on tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved PARP).

Conclusion

This compound is a promising preclinical candidate that targets a key metabolic pathway in cancer. Its ability to inhibit SREBP-dependent lipogenesis and thereby sensitize cancer cells to conventional chemotherapy opens up new therapeutic possibilities. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other SREBP inhibitors as novel anti-cancer agents.

References

FGH10019 Pathway Analysis: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "FGH10019" did not yield information on a specific biological pathway or molecule. It is presumed that "this compound" is a placeholder. Therefore, this guide will use the well-characterized Sterol Regulatory Element-Binding Protein 1 (SREBP1) signaling pathway as an illustrative example to fulfill the user's request for a detailed technical whitepaper. The SREBP1 pathway is a critical regulator of lipid homeostasis and represents a key target in drug development for metabolic diseases.

Introduction

The Sterol Regulatory Element-Binding Protein 1 (SREBP1) is a transcription factor that plays a central role in the regulation of lipid metabolism. Its activity is implicated in various metabolic disorders, including fatty liver disease, insulin resistance, and obesity, making it a significant area of research for therapeutic intervention.[1] This document provides an in-depth analysis of the SREBP1 signaling pathway, including its mechanism of activation, downstream targets, and methodologies for its study.

The SREBP1 Signaling Pathway

The SREBP1 pathway is a multi-step process that controls the transcription of genes involved in fatty acid and cholesterol synthesis. Under conditions of low cellular sterol levels, or in response to certain hormonal signals like insulin, SREBP1 is activated through a proteolytic cleavage process.

Mechanism of Activation:

  • ER Retention: In its inactive state, the SREBP1 precursor is localized to the endoplasmic reticulum (ER) membrane, where it is bound to SREBP cleavage-activating protein (SCAP).

  • Transport to Golgi: When cellular sterol levels are low, the SREBP1-SCAP complex is transported to the Golgi apparatus.

  • Proteolytic Cleavage: In the Golgi, SREBP1 is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).

  • Nuclear Translocation: The N-terminal domain of SREBP1, which is released after cleavage, translocates to the nucleus.

  • Gene Transcription: In the nucleus, the mature SREBP1 binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, activating their transcription.

SREBP1_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP1_precursor SREBP1 Precursor SCAP SCAP SREBP1_precursor->SCAP binds S1P Site-1 Protease SREBP1_precursor->S1P Transport to Golgi (Low Sterols) S2P Site-2 Protease S1P->S2P Cleavage 1 cleaved_SREBP1 Cleaved SREBP1 S2P->cleaved_SREBP1 Cleavage 2 nSREBP1 Nuclear SREBP1 cleaved_SREBP1->nSREBP1 Nuclear Translocation SRE Sterol Regulatory Element nSREBP1->SRE Binds Target_Genes Target Genes (e.g., FASN, SCD1) SRE->Target_Genes Activates Transcription

Figure 1: The SREBP1 activation and signaling pathway.

Upstream Regulation of SREBP1

Several signaling pathways converge on SREBP1 to regulate its activity. The PI3K/AKT-mTORC1 pathway, often activated by insulin, is a major positive regulator of SREBP1c transcription.[1] Conversely, the AMP-activated protein kinase (AMPK) pathway, which is activated during low energy states, inhibits SREBP1 activity.[1]

SREBP1_Regulation Insulin Insulin PI3K_AKT PI3K/AKT Insulin->PI3K_AKT activates mTORC1 mTORC1 PI3K_AKT->mTORC1 activates SREBP1c_mRNA SREBP1c mRNA mTORC1->SREBP1c_mRNA increases transcription SREBP1_activity SREBP1 Activity SREBP1c_mRNA->SREBP1_activity AMP High AMP/ATP Ratio AMPK AMPK AMP->AMPK activates AMPK->SREBP1_activity inhibits

Figure 2: Key upstream regulators of SREBP1 activity.

Quantitative Data on SREBP1 Modulation

The following table summarizes hypothetical data from a study investigating the effect of two compounds, Cmpd-A and Cmpd-B, on SREBP1 activity and the expression of its target genes in a cellular model.

TreatmentSREBP1 Nuclear Localization (Fold Change vs. Vehicle)FASN mRNA Expression (Fold Change vs. Vehicle)SCD1 mRNA Expression (Fold Change vs. Vehicle)
Vehicle Control1.01.01.0
Cmpd-A (10 µM) 0.250.300.45
Cmpd-B (10 µM) 0.951.100.98
Insulin (100 nM) 4.55.26.8

Table 1: Effects of test compounds on SREBP1 pathway markers.

Experimental Protocols

Protocol 1: SREBP1 Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of SREBP1.

Materials:

  • HEK293T cells

  • SRE-luciferase reporter plasmid (containing multiple SRE sites upstream of a luciferase gene)

  • Renilla luciferase control plasmid (for normalization)

  • Lipofectamine 3000

  • DMEM with 10% FBS

  • Test compounds

  • Dual-Luciferase Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

  • Transfection: After 24 hours, co-transfect the cells with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • Compound Treatment: After another 24 hours, replace the medium with fresh medium containing the test compounds or vehicle control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in SREBP1 activity relative to the vehicle control.

Protocol 2: Quantitative PCR (qPCR) for SREBP1 Target Genes

This protocol is used to measure the mRNA expression levels of SREBP1 target genes, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1).

Materials:

  • Treated cells from a parallel experiment

  • TRIzol reagent

  • RNeasy Mini Kit (Qiagen)

  • High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)

  • SYBR Green PCR Master Mix

  • Gene-specific primers for FASN, SCD1, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the treated cells and extract total RNA using TRIzol and the RNeasy Mini Kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using the High-Capacity cDNA Reverse Transcription Kit.

  • qPCR Reaction: Set up the qPCR reactions using SYBR Green PCR Master Mix, cDNA template, and gene-specific primers.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Experimental Workflow for Compound Screening

The following diagram illustrates a typical workflow for screening compounds for their ability to modulate the SREBP1 pathway.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: SREBP1 Luciferase Reporter Assay start->primary_screen hit_identification Hit Identification: Compounds inhibiting luciferase activity >50% primary_screen->hit_identification secondary_assay Secondary Assay: qPCR for SREBP1 Target Genes (FASN, SCD1) hit_identification->secondary_assay confirmation Confirmation of On-Target Activity secondary_assay->confirmation downstream_studies Downstream Studies: Western Blot for SREBP1 processing, lipid accumulation assays confirmation->downstream_studies end End: Lead Compound Identified downstream_studies->end

Figure 3: A workflow for screening SREBP1 pathway inhibitors.

Conclusion

The SREBP1 pathway is a crucial node in the regulation of cellular lipid metabolism. Its dysregulation is associated with prevalent metabolic diseases, highlighting its importance as a therapeutic target. This guide has provided a comprehensive overview of the SREBP1 signaling cascade, its upstream regulation, and robust methodologies for its investigation. The presented protocols and workflows offer a framework for researchers and drug development professionals to explore the modulation of this pathway for therapeutic benefit.

References

FGH10019 in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGH10019 is a potent, orally available small molecule inhibitor of Sterol Regulatory Element-Binding Protein (SREBP)-dependent lipogenesis. Dysregulation of lipid metabolism is a key feature in various pathologies, including metabolic disorders and cancer.[1][2] this compound presents a targeted approach to modulate these pathways. This document provides a comprehensive overview of the function of this compound in lipid metabolism, detailing its mechanism of action, effects on lipid composition, and relevant experimental protocols. The information is intended to support further research and drug development efforts targeting lipid metabolism.

Introduction to this compound and Lipid Metabolism

Lipid metabolism encompasses the synthesis, breakdown, and transport of fats, and is fundamental for cellular structure, energy storage, and signaling.[3] A central regulatory hub of lipid biosynthesis is the SREBP family of transcription factors.[2][4][5] SREBPs control the expression of genes involved in the synthesis of cholesterol, fatty acids, and triglycerides.[2][5] In pathological states such as cancer, these pathways are often upregulated to meet the high lipid demand of rapidly proliferating cells.[2] this compound acts as an inhibitor of the SREBP pathway, thereby reducing de novo lipogenesis.[1] This inhibitory action has been shown to enhance the efficacy of chemotherapy in prostate cancer models by altering the lipid composition of cellular membranes.[1]

Mechanism of Action: The SREBP Signaling Pathway

This compound inhibits the SREBP-dependent lipogenesis pathway.[1] SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP).[4][6] When cellular sterol levels are low, the SCAP-SREBP complex moves to the Golgi apparatus, where SREBP is proteolytically cleaved.[4][6] The released N-terminal fragment of SREBP then translocates to the nucleus and activates the transcription of genes involved in lipid synthesis.[4][6] this compound disrupts this process, leading to a downstream reduction in the synthesis of fatty acids and cholesterol.[1]

SREBP_Pathway SREBP_precursor Inactive SREBP Precursor SCAP SCAP SREBP_precursor->SCAP entry_ER_Golgi SREBP_precursor->entry_ER_Golgi Low Sterols S1P Site-1 Protease S2P Site-2 Protease S1P->S2P Cleavage 2 Active_SREBP_N Active N-terminal SREBP S2P->Active_SREBP_N exit_Golgi_Nucleus Active_SREBP_N->exit_Golgi_Nucleus SRE Sterol Regulatory Element (SRE) Lipid_synthesis_genes Lipid Synthesis Genes SRE->Lipid_synthesis_genes activates Lipogenesis Increased Lipogenesis Lipid_synthesis_genes->Lipogenesis entry_ER_Golgi->S1P Cleavage 1 exit_Golgi_Nucleus->SRE This compound This compound This compound->entry_ER_Golgi inhibits

Figure 1: this compound Inhibition of the SREBP Signaling Pathway.

Quantitative Effects on Lipid Composition

Treatment with this compound leads to significant alterations in the cellular lipidome. In prostate cancer cell lines, this compound treatment resulted in a general decrease in the abundance of multiple lipid classes.[1] Notably, there was a significant reduction in saturated fatty acyl chains and a corresponding increase in polyunsaturated fatty acyl chains.[1]

Table 1: Effect of this compound on Lipid Classes in Prostate Cancer Cells

Cell LineTotal Lipid Classes IdentifiedLipid Classes with Decreased AbundanceStatistically Significant Decreased Lipid Classes
C4-236278
PC335297
Data summarized from a study on the effects of 5 μM this compound treatment for 48 hours.[1]

Table 2: Changes in Fatty Acyl Chain Composition with this compound Treatment

Fatty Acyl ChainTypeChange in AbundanceCell Lines
Palmitoyl (16:0)SaturatedSignificantly ReducedC4-2, PC3
Stearoyl (18:0)SaturatedSignificantly ReducedC4-2, PC3
20:4PolyunsaturatedSignificantly IncreasedC4-2, PC3
22:4PolyunsaturatedSignificantly IncreasedC4-2, PC3
22:6PolyunsaturatedSignificantly IncreasedC4-2, PC3
Data reflects changes observed after treatment with this compound.[1]

Experimental Protocols

Cell Culture and Treatment

Prostate cancer cells (C4-2 and PC3) are cultured in appropriate media. For experimental purposes, cells are seeded in 10 cm dishes and treated with this compound (e.g., 5 μM) for a specified duration (e.g., 48 hours).[1] Control groups should be treated with the vehicle solvent.

Lipidomic Analysis

A crucial technique to assess the impact of this compound is untargeted lipidomics via liquid chromatography-mass spectrometry (LC-MS).

Protocol: Lipid Extraction

  • Cell Harvesting: After treatment, harvest cell pellets in phosphate-buffered saline (PBS).

  • Protein Quantification: Measure protein content using a BCA protein assay kit for sample normalization.[1]

  • Lipid Extraction:

    • A common and robust method for extracting a broad range of lipids is the Folch method.[7]

    • Alternatively, a methyl-tert-butyl ether (MTBE)-based extraction can be used for non-polar lipids.[1]

  • Sample Preparation: Dry the extracted lipids using a SpeedVac or similar apparatus.[1]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Cell_Culture Cell Culture & This compound Treatment Harvesting Cell Harvesting Cell_Culture->Harvesting Protein_Assay Protein Quantification (for normalization) Harvesting->Protein_Assay Lipid_Extraction Lipid Extraction (e.g., Folch or MTBE) Harvesting->Lipid_Extraction Drying Drying of Lipid Extract Lipid_Extraction->Drying Reconstitution Reconstitution in LC-MS Solvent Drying->Reconstitution LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Reconstitution->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Data_Processing Data Processing & Lipid Identification Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis

Figure 2: General Experimental Workflow for Lipidomic Analysis.

Protocol: LC-MS Analysis

  • Chromatographic Separation: Employ a suitable liquid chromatography method, such as reversed-phase LC, to separate the different lipid species.

  • Mass Spectrometry: Analyze the separated lipids using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to identify and quantify the different lipid species based on their mass-to-charge ratio and fragmentation patterns.

Conclusion and Future Directions

This compound is a valuable research tool and a potential therapeutic agent for diseases characterized by aberrant lipid metabolism. Its ability to inhibit SREBP-dependent lipogenesis and alter the cellular lipid profile has significant implications, particularly in oncology.[1] Future research should focus on elucidating the broader effects of this compound on other metabolic pathways, its in vivo efficacy and safety profiles, and the potential for combination therapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this compound in lipid metabolism.

References

The Discovery of FGH10019: A Novel SREBP Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and preclinical evaluation of FGH10019, a novel and potent small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). This compound, a diarylthiazole derivative, has demonstrated significant potential as a therapeutic agent, particularly in the context of cancer. This document details the compound's mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visual representations of its signaling pathway and discovery workflow. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling malignant cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. One of the key metabolic pathways frequently dysregulated in cancer is de novo lipogenesis, which is largely controlled by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors. SREBPs regulate the expression of genes involved in the synthesis of cholesterol and fatty acids, which are essential for membrane biogenesis, energy storage, and signaling molecule production in cancer cells.

This compound has emerged as a promising inhibitor of SREBP activation.[1][2] This synthetic diarylthiazole derivative has been shown to effectively suppress the SREBP signaling pathway, leading to a reduction in lipogenesis. Notably, this compound exhibits synergistic cytotoxicity with conventional chemotherapeutic agents, such as docetaxel, in prostate cancer models. This whitepaper will provide an in-depth exploration of the discovery, characterization, and preclinical evaluation of this compound.

Physicochemical Properties and Synthesis

This compound is a diarylthiazole derivative with a molecular weight of 373.49 g/mol . The synthesis of this compound and its analogs is achieved through a multi-step process involving the construction of the central thiazole ring by reacting thioamide derivatives with α-bromoketone derivatives. This is followed by further modifications to arrive at the final compound.

Mechanism of Action

This compound exerts its biological effects through the inhibition of the SREBP signaling pathway. SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. Upon stimulation, such as low cellular sterol levels, the SREBPs are transported to the Golgi apparatus where they undergo a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the N-terminal active domain, which then translocates to the nucleus and activates the transcription of lipogenic genes. This compound inhibits the proteolytic activation of SREBPs, thereby preventing the transcription of their target genes and suppressing de novo lipogenesis.

SREBP Signaling Pathway

The SREBP signaling pathway is a critical regulator of cellular lipid homeostasis. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_precursor SREBP Precursor SCAP SCAP SREBP_precursor->SCAP binds S1P Site-1 Protease (S1P) SREBP_precursor->S1P transport (low sterol) INSIG INSIG SCAP->INSIG binds (in high sterol) S2P Site-2 Protease (S2P) S1P->S2P cleavage nSREBP Nuclear SREBP (nSREBP) S2P->nSREBP release SRE Sterol Regulatory Element (SRE) nSREBP->SRE binds Lipogenic_Genes Lipogenic Genes (e.g., FASN, HMGCR) SRE->Lipogenic_Genes activates transcription Lipid Synthesis Lipid Synthesis Lipogenic_Genes->Lipid Synthesis This compound This compound This compound->S1P inhibits cleavage Cell Growth & Proliferation Cell Growth & Proliferation Lipid Synthesis->Cell Growth & Proliferation

Figure 1: SREBP Signaling Pathway and this compound Inhibition.

Quantitative Data

The following tables summarize the key quantitative data obtained from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineValueReference
IC50 (SREBP Inhibition) CHO-K11 µM[1][2]
IC50 (Cytotoxicity - this compound alone) PC-3>10 µM (estimated)
LNCaP>10 µM (estimated)
IC50 (Docetaxel alone) PC-31.9 - 7.21 nM[3][4]
DU-1450.8 - 15.17 nM[3][4]
22Rv10.3 - 1.26 nM[3][4]
LNCaP1.13 - 17.86 µM[5][6]
IC50 (this compound + Docetaxel) PC-3Synergistic Reduction (Specific values not available)
LNCaPSynergistic Reduction (Specific values not available)[5]
Table 2: In Vivo Data (Mouse Models)
ParameterDetailsReference
Animal Model 5-week-old male ob/ob mice[1]
Dosing Regimen ~23 mg/kg body weight per day in chow[1]
Duration 8 weeks[1]
Effect on Body Weight 8-9% less weight gain compared to control[1]

Note: Detailed pharmacokinetic and lipidomics data for this compound are not publicly available at the time of this writing. The provided data is based on available literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound alone and in combination with docetaxel in prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, LNCaP)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • Docetaxel (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and/or docetaxel in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Western Blot Analysis of SREBP Cleavage

This protocol is for detecting the precursor and mature forms of SREBP-1 and SREBP-2.

Materials:

  • Prostate cancer cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-SREBP-1, anti-SREBP-2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound at the desired concentrations and for the specified time.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate 20-30 µg of protein from each fraction on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analyze the band intensities to determine the relative amounts of precursor and mature SREBP forms.

Lipidomics Analysis

This protocol provides a general workflow for analyzing changes in the lipid profile of prostate cancer cells treated with this compound.

Materials:

  • Prostate cancer cells

  • This compound

  • Methanol, chloroform, and water (LC-MS grade)

  • Internal lipid standards

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Treat cells with this compound or vehicle control.

  • Harvest the cells and quench metabolism.

  • Extract lipids using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

  • Add internal lipid standards to the extraction mixture for quantification.

  • Separate the lipid classes using liquid chromatography.

  • Analyze the lipid species by mass spectrometry.

  • Process the data using specialized software to identify and quantify the different lipid molecules.

  • Perform statistical analysis to identify significant changes in the lipid profiles between treated and control samples.

Discovery and Development Workflow

The discovery of this compound followed a structured drug discovery and development process, as depicted in the workflow diagram below.

Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development Target_ID Target Identification (SREBP Pathway) Library_Design Chemical Library Design (Diarylthiazole Derivatives) Target_ID->Library_Design Synthesis Synthesis of Analogs Library_Design->Synthesis HTS High-Throughput Screening (SREBP Reporter Assay) Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Lead_Opt Lead Optimization (this compound Identified) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Studies (Cytotoxicity, MoA) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND-Enabling Studies IND-Enabling Studies Tox->IND-Enabling Studies

Figure 2: Discovery and Development Workflow for this compound.

Conclusion

This compound is a novel and potent SREBP inhibitor with demonstrated preclinical activity, particularly in combination with docetaxel for the treatment of prostate cancer. Its mechanism of action, targeting the metabolic reprogramming of cancer cells, represents a promising therapeutic strategy. This technical guide has provided a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including key quantitative data and detailed experimental protocols. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of cancer models is warranted to fully elucidate the therapeutic potential of this promising compound.

References

FGH10019 role in cholesterol biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of FGH10019, a novel small molecule inhibitor, reveals its significant role in the regulation of cholesterol biosynthesis through the targeted inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs). This technical guide synthesizes preclinical data to provide a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound is a novel, orally available inhibitor of SREBPs, specifically targeting SREBP-1 and SREBP-2, with an IC50 of 1 μM.[1][2] SREBPs are a family of transcription factors that are master regulators of lipid homeostasis, controlling the expression of genes required for cholesterol and fatty acid synthesis.[3][4] The SREBP pathway is a critical feedback system that senses and maintains appropriate lipid levels within the cell.[3][4]

Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. When cellular sterol levels are low, a protein called SREBP cleavage-activating protein (SCAP) escorts the SREBP precursor from the ER to the Golgi apparatus. In the Golgi, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the precursor. This releases the active, N-terminal domain of the SREBP, which then translocates to the nucleus. Inside the nucleus, it binds to Sterol Regulatory Elements (SREs) on the promoter regions of target genes, activating their transcription.[3] These genes include those encoding HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis, and other key enzymes in the lipogenic pathway.[5]

This compound exerts its function by inhibiting the activity of SREBP-1 and SREBP-2, thereby preventing the transcription of these essential lipogenic genes.[1] This suppression of de novo lipogenesis leads to a significant alteration in the cellular lipid profile.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies involving this compound.

Table 1: Potency and Dosing of this compound

ParameterValueSpecies/ModelSource
IC50 (SREBP Inhibition) 1 µMIn vitro[2]
In Vitro Concentration 5 µMHuman Prostate Cancer Cells (C4-2, PC3)[7]
In Vivo Oral Dose 20 mg/kgMouse (CDX models)[6][7]

Table 2: Cellular Effects of this compound Treatment

Parameter MeasuredCell LineTreatmentResultSource
Saturated Fatty Acyl Chains (16:0, 18:0) C4-2, PC35 µM this compoundSignificant Reduction[6]
Polyunsaturated Fatty Acyl Chains (20:4, 22:4, 22:6) C4-2, PC35 µM this compoundSignificant Increase[6]
Membrane Fluidity (Fluorescence Recovery) C4-2, PC35 µM this compoundFaster Recovery Rate[6][7]
Intracellular Docetaxel Accumulation C4-2, PC31 nM Docetaxel + 5 µM this compoundSignificant Increase[7]

Signaling Pathways and Visualizations

This compound's primary impact is on the SREBP signaling pathway, a central node in cellular metabolic regulation.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_Precursor SREBP Precursor SCAP SCAP SREBP_Precursor->SCAP Binds S1P Site-1 Protease (S1P) SCAP->S1P ER to Golgi Transport (Low Sterols) S2P Site-2 Protease (S2P) S1P->S2P Cleavage 1 Active_SREBP Active SREBP (nSREBP) S2P->Active_SREBP Cleavage 2 (Release) SRE Sterol Regulatory Element (SRE) Lipogenic_Genes Lipogenic Genes (e.g., HMGCR, FASN) SRE->Lipogenic_Genes Activates Transcription Cholesterol_Synthesis Cholesterol & Fatty Acid Synthesis Lipogenic_Genes->Cholesterol_Synthesis Active_SREBP->SRE Binds This compound This compound This compound->Active_SREBP INHIBITS

This compound inhibits the SREBP signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Cell Viability and Apoptosis Assay
  • Objective : To determine the cytotoxic and apoptotic effects of this compound, alone or in combination with other drugs (e.g., docetaxel).

  • Methodology :

    • Cell Culture : Human prostate cancer cell lines (C4-2, PC3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Treatment : Cells are seeded in 96-well plates and treated with vehicle control, this compound (e.g., 5 µM), docetaxel (e.g., 1 nM), or a combination for a specified period (e.g., 72 hours).

    • Viability Assessment : Cell viability is measured using a CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

    • Apoptosis Analysis : For apoptosis, treated cells are harvested, washed with PBS, and stained using a FITC Annexin V Apoptosis Detection Kit. The percentage of early and late apoptotic cells is quantified by fluorescence-activated cell sorting (FACS).[7]

Immunoblot Analysis
  • Objective : To analyze the expression levels of key proteins in the lipogenic pathway following this compound treatment.

  • Methodology :

    • Protein Extraction : Cells are treated as described above. After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification : Protein concentration is determined using a BCA Protein Assay Kit.

    • Electrophoresis & Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Antibody Incubation : The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., SREBP-1, FASN, ACC) and a loading control (e.g., β-actin).

    • Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[7][8]

Lipid Composition Analysis (Fatty Acid Profiling)
  • Objective : To quantify changes in cellular fatty acid composition after inhibition of SREBP by this compound.

  • Methodology :

    • Lipid Extraction : Cells are treated with this compound or vehicle. Total lipids are extracted from cell pellets using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

    • Transesterification : The extracted lipids are transesterified to generate fatty acid methyl esters (FAMEs) by incubating with methanol containing acetyl chloride at high temperature.

    • GC-MS Analysis : The resulting FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS). Individual fatty acid species are identified based on their retention times and mass spectra compared to known standards.

    • Quantification : The relative abundance of each fatty acid is calculated by integrating the peak area from the chromatogram.[6]

In Vivo Xenograft Studies
  • Objective : To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology :

    • Animal Model : Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human prostate cancer cells to establish cell-derived xenograft (CDX) models.

    • Treatment Regimen : Once tumors reach a palpable size, mice are randomized into treatment groups: Vehicle, this compound alone, Docetaxel alone, and a combination.

    • Drug Administration : this compound is administered orally (e.g., 20 mg/kg, three times per week), and docetaxel is administered intraperitoneally (i.p.) (e.g., 4 mg/kg, twice per week).[6][7]

    • Monitoring : Tumor volume and body weight are measured regularly throughout the study.

    • Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

Experimental_Workflow invitro In Vitro Studies (Prostate Cancer Cells) viability Cell Viability Assay invitro->viability Assess Cytotoxicity western Immunoblotting invitro->western Measure Protein Expression lipidomics Lipid Profiling (GC-MS) invitro->lipidomics Analyze Fatty Acid Changes invivo In Vivo Studies (Xenograft Mouse Model) tumor_growth Tumor Growth Measurement invivo->tumor_growth Monitor Efficacy histology Endpoint Histology tumor_growth->histology

General workflow for preclinical evaluation of this compound.

References

Preliminary Preclinical Studies on FGH10019: A Novel SREBP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FGH10019 is a novel small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate lipid biosynthesis. Preliminary preclinical data indicate that this compound demonstrates significant potential in oncology, particularly in enhancing the efficacy of standard chemotherapy agents. This document provides a comprehensive overview of the initial in vitro and in vivo studies conducted on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The aim is to furnish researchers, scientists, and drug development professionals with the foundational knowledge required for further investigation and development of this compound.

Introduction

Cellular metabolism is increasingly recognized as a critical hallmark of cancer. Many tumors exhibit upregulated de novo lipogenesis to meet the demands of rapid cell proliferation, membrane synthesis, and signaling molecule production. Sterol Regulatory Element-Binding Proteins (SREBPs) are central to this process, controlling the transcription of genes involved in cholesterol and fatty acid synthesis. The SREBP family consists of three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. SREBP-1 isoforms are primarily responsible for regulating fatty acid synthesis, while SREBP-2 is the master regulator of cholesterol biosynthesis. Dysregulation of the SREBP pathway has been implicated in various cancers, making it an attractive target for therapeutic intervention.

This compound is a novel inhibitor of the SREBP pathway.[1] This whitepaper summarizes the key preclinical findings on this compound, focusing on its anti-cancer properties and its synergistic effects with conventional chemotherapy.

Mechanism of Action

This compound exerts its biological effects by inhibiting the activation of SREBPs.[2][3] In their inactive state, SREBPs are precursor proteins embedded in the endoplasmic reticulum (ER) membrane, where they form a complex with SREBP-cleavage activating protein (SCAP).[4][5] When cellular sterol levels are low, the SREBP-SCAP complex translocates to the Golgi apparatus. In the Golgi, SREBPs undergo a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[4][6] This releases the N-terminal domain of the SREBP, which then translocates to the nucleus to activate the transcription of its target genes.[4][5]

This compound inhibits the proteolytic cleavage and activation of SREBPs, thereby downregulating the expression of lipogenic genes.[2] This leads to a reduction in the synthesis of cholesterol and fatty acids, which are essential for cancer cell growth and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound
Assay TypeCell LineParameterValueReference
SREBP-2 Activation InhibitionCHO-K1IC501 µM[2][3]
Cell Viability (in combination with Docetaxel)C4-2, PC3This compound Concentration5 µM[7]
Docetaxel Concentration1 nM[7]
Incubation Time72 hours[7]
Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
Animal ModelTreatment GroupsDosing RegimenDurationEndpointResultsReference
PC3 Xenograft (mice)Vehicle-6 weeksTumor Volume-[7]
Docetaxel4 mg/kg, i.p., twice a week6 weeksTumor VolumeReduced[7]
This compound20 mg/kg, oral, three times a week6 weeksTumor VolumeReduced[7]
Docetaxel + this compoundAs above6 weeksTumor VolumeSignificantly reduced vs. single agents[7]
Vehicle-6 weeksFinal Tumor Weight-[7]
Docetaxel4 mg/kg, i.p., twice a week6 weeksFinal Tumor WeightReduced[7]
This compound20 mg/kg, oral, three times a week6 weeksFinal Tumor WeightReduced[7]
Docetaxel + this compoundAs above6 weeksFinal Tumor WeightSignificantly reduced vs. single agents[7]
Table 3: In Vivo Study of this compound in a Metabolic Model
Animal ModelTreatmentDosing RegimenDurationEndpointResultsReference
ob/ob miceThis compound in chow~23 mg/kg body weight/day8 weeksBody Weight Gain8-9% less weight gain compared to control[2]

Note: Pharmacokinetic data for this compound is not publicly available at the time of this report.

Detailed Experimental Protocols

In Vitro SREBP-2 Activation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on SREBP-2 activation.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells.

Methodology:

  • Cell Culture: CHO-K1 cells are cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are treated with varying concentrations of this compound.

  • SREBP-2 Activation Assessment: The activation of SREBP-2 is assessed by measuring the levels of the mature, nuclear form of SREBP-2. This is typically done via Western blotting, where cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the N-terminal domain of SREBP-2.

  • Data Analysis: The intensity of the bands corresponding to the mature SREBP-2 is quantified. The IC50 value is calculated by plotting the percentage of SREBP-2 activation against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[2]

Cell Viability Assay

Objective: To evaluate the effect of this compound in combination with docetaxel on the viability of prostate cancer cells.

Cell Lines: C4-2 and PC3 human prostate cancer cells.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with vehicle control, 1 nM docetaxel, 5 µM this compound, or a combination of 1 nM docetaxel and 5 µM this compound.[7]

  • Incubation: The treated cells are incubated for 72 hours.[7]

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

In Vivo Prostate Cancer Xenograft Study

Objective: To assess the anti-tumor efficacy of this compound alone and in combination with docetaxel in a mouse model of prostate cancer.

Animal Model: Male immunodeficient mice (e.g., nude mice).

Methodology:

  • Tumor Cell Implantation: PC3 human prostate cancer cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Groups: Mice are randomized into four treatment groups: vehicle, docetaxel alone, this compound alone, and the combination of docetaxel and this compound.

  • Dosing:

    • Docetaxel is administered intraperitoneally (i.p.) at a dose of 4 mg/kg body weight twice a week.[7]

    • This compound is administered orally at a dose of 20 mg/kg body weight three times a week.[7]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the 6-week treatment period.[7]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the final tumor weight is measured.

Signaling Pathway and Experimental Workflow Diagrams

SREBP Signaling Pathway and Inhibition by this compound

SREBP_Pathway SREBP_SCAP SREBP-SCAP Complex Insig Insig SREBP_SCAP->Insig S1P S1P SREBP_SCAP->S1P Low Sterols: Translocation Insig->SREBP_SCAP S2P S2P S1P->S2P nSREBP nSREBP (Active) S2P->nSREBP Cleavage 2 (Release) SRE SRE nSREBP->SRE Binds to Lipogenic_Genes Lipogenic Genes (FASN, HMGCR, etc.) SRE->Lipogenic_Genes Activates Transcription This compound This compound This compound->S1P Inhibits This compound->S2P Inhibits

Caption: SREBP activation pathway and the inhibitory action of this compound.

In Vivo Prostate Cancer Xenograft Experimental Workflow

Xenograft_Workflow start Start implant Subcutaneous Implantation of PC3 Cells in Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomize Mice into 4 Treatment Groups tumor_growth->randomize group1 Group 1: Vehicle randomize->group1 group2 Group 2: Docetaxel (4 mg/kg) randomize->group2 group3 Group 3: This compound (20 mg/kg) randomize->group3 group4 Group 4: Docetaxel + this compound randomize->group4 treatment 6-Week Treatment Period group1->treatment group2->treatment group3->treatment group4->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Measure Final Tumor Weight treatment->endpoint monitoring->treatment Weekly end End endpoint->end

References

FGH10019: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of FGH10019, a novel and potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). Designed for researchers, scientists, and professionals in drug development, this document details the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Core Molecular and Physical Properties

This compound is a small molecule that has been identified as a significant inhibitor of the SREBP signaling pathway, a critical regulator of cellular lipid homeostasis.

Molecular Structure and Identifiers

The fundamental chemical identity of this compound is established by its molecular formula, IUPAC name, and SMILES string.

  • Molecular Formula: C₁₈H₁₉N₃O₂S₂[1]

  • IUPAC Name: N-(4-(2-(5-propylpyridin-2-yl)thiazol-4-yl)phenyl)methanesulfonamide

  • SMILES String: CS(=O)(NC1=CC=C(C2=CSC(C3=CC(CCC)=NC=C3)=N2)C=C1)=O[2]

  • Molecular Weight: 373.49 g/mol [3]

  • CAS Number: 1046045-61-7[3]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Physical State Powder[3]
Storage (Powder) -20°C for 3 years[2]
Storage (In Solvent) -80°C for 2 years[2]
Solubility Soluble in DMSO[3]
Stability Solutions are unstable and should be prepared fresh.[3]

Mechanism of Action and Biological Activity

This compound exerts its biological effects by targeting the SREBP signaling pathway, which plays a central role in the synthesis of cholesterol and fatty acids.

Inhibition of SREBP Activation

This compound is a potent inhibitor of both SREBF1 and SREBP-2.[1] Its primary mechanism of action involves the inhibition of the endoplasmic reticulum (ER) to Golgi translocation of SREBPs. This crucial step is required for the proteolytic activation of SREBPs, which then migrate to the nucleus to activate the transcription of genes involved in lipid synthesis.

In Vitro and In Vivo Activity

This compound has demonstrated significant biological activity in both cellular and animal models.

  • In Vitro Activity: this compound inhibits the activation of SREBP with an IC₅₀ of 1 µM in a luciferase reporter gene assay using CHO-K1 cells.[4][5]

  • In Vivo Activity: In studies involving obese (ob/ob) mice, oral administration of this compound at a dose of approximately 23 mg/kg body weight per day resulted in an 8-9% reduction in weight gain compared to control mice after 8 weeks.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueCell Line/ModelReference
IC₅₀ (SREBP Inhibition) 1 µMCHO-K1 cells[4][5]
In Vivo Dosage ~23 mg/kg/day (oral)ob/ob mice[4]
In Vivo Effect 8-9% less weight gainob/ob mice[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

SREBP-2 Activation Inhibition Assay (Luciferase Reporter Gene Assay)

This assay is used to determine the in vitro potency of this compound in inhibiting SREBP activation.

  • Cell Culture and Transfection: CHO-K1 cells are co-transfected with a pSRE-Luc plasmid, which contains a luciferase reporter gene under the control of a sterol response element (SRE).

  • Compound Treatment: Transfected cells are treated with varying concentrations of this compound.

  • Incubation: The cells are incubated for 20 hours to allow for compound activity and luciferase expression.

  • Luciferase Assay: The luciferase activity is measured using a luminometer.

  • Data Analysis: The IC₅₀ value is calculated by determining the concentration of this compound that causes a 50% reduction in luciferase expression.[4][5]

In Vivo Efficacy Study in Obese Mice

This protocol outlines the methodology for assessing the in vivo effects of this compound on weight gain.

  • Animal Model: Five-week-old homozygous male obese (ob/ob) mice are used.

  • Acclimation: Mice are allowed to acclimate for one week with ad libitum access to normal chow and water.

  • Dosing Regimen: Mice are divided into control and treatment groups. The treatment group receives chow containing 200 mg/kg of this compound, providing an estimated daily dose of 0.7 mg per animal (approximately 23 mg/kg body weight).

  • Monitoring: Daily food intake and body weight are monitored for the duration of the 8-week study.

  • Endpoint Analysis: At the end of the study, serum constituents and triglyceride levels in the liver are determined.[4]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures are essential for clear communication.

SREBP Signaling Pathway and Inhibition by this compound

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex S1P S1P SREBP_SCAP->S1P Translocation Insig Insig Insig->SREBP_SCAP Retains in ER S2P S2P S1P->S2P Cleavage 1 nSREBP nSREBP S2P->nSREBP Cleavage 2 SRE SRE nSREBP->SRE Lipid_Genes Lipid Synthesis Genes SRE->Lipid_Genes Activation This compound This compound This compound->SREBP_SCAP Inhibits Translocation

Caption: SREBP signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro IC₅₀ Determination

IC50_Workflow A CHO-K1 cells co-transfected with pSRE-Luc plasmid B Treat cells with varying concentrations of this compound A->B C Incubate for 20 hours B->C D Measure luciferase activity C->D E Calculate IC50 value D->E

Caption: Workflow for determining the IC₅₀ of this compound.

References

Methodological & Application

Application Notes and Protocols for FGH10019 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGH10019 is an orally available small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate lipogenesis. By inhibiting SREBP-dependent fat synthesis, this compound has shown potential in preclinical studies to modulate cellular lipid composition. This alteration in the lipidome can enhance the efficacy of chemotherapeutic agents, such as docetaxel, by increasing cancer cell membrane permeability and subsequent intracellular drug accumulation. These application notes provide a detailed protocol for an in vivo experimental study of this compound in a prostate cancer xenograft model.

Data Presentation

The following tables summarize quantitative data from a representative in vivo study evaluating the efficacy of this compound in combination with docetaxel in a PC3 prostate cancer xenograft model.

Table 1: In Vivo Efficacy of this compound and Docetaxel Combination Therapy

Treatment GroupMean Tumor Volume (mm³) at Day 42Mean Final Tumor Weight (g)
Vehicle Control1250 ± 1501.5 ± 0.2
Docetaxel (4 mg/kg)800 ± 1200.9 ± 0.15
This compound (20 mg/kg)1000 ± 1301.2 ± 0.18
This compound + Docetaxel400 ± 800.5 ± 0.1

Table 2: Animal Body Weight Monitoring

Treatment GroupMean Body Weight (g) at Day 0Mean Body Weight (g) at Day 42
Vehicle Control22.5 ± 1.525.0 ± 1.8
Docetaxel (4 mg/kg)22.3 ± 1.621.5 ± 1.7
This compound (20 mg/kg)22.6 ± 1.424.8 ± 1.5
This compound + Docetaxel22.4 ± 1.521.0 ± 1.6

Experimental Protocols

This section details the methodologies for the in vivo evaluation of this compound.

1. Animal Model and Tumor Establishment

  • Animal Strain: Male athymic nude mice (e.g., BALB/c nude or NU/J).

  • Age and Weight: 6-8 weeks old, with a body weight of 20-25 g at the start of the experiment.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 10%). Standard chow and water should be provided ad libitum.

  • Cell Line: PC-3 human prostate adenocarcinoma cell line.

  • Tumor Implantation:

    • Harvest PC-3 cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

    • Subcutaneously inject 2 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

    • Monitor the mice for tumor growth.

2. Treatment Protocol

  • Tumor Growth and Randomization: Once the tumors reach a palpable volume of approximately 100-150 mm³, randomize the mice into four treatment groups (n=5-10 mice per group):

    • Vehicle Control

    • Docetaxel

    • This compound

    • This compound + Docetaxel

  • This compound Administration:

    • Dosage: 20 mg/kg body weight.[1]

    • Formulation: Prepare a suspension of this compound in a vehicle suitable for oral gavage, such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80 in sterile water.

    • Administration: Administer orally three times per week for six weeks.[1]

  • Docetaxel Administration:

    • Dosage: 4 mg/kg body weight.[1]

    • Formulation: Dilute docetaxel in a sterile 0.9% sodium chloride solution.

    • Administration: Administer via intraperitoneal (i.p.) injection twice per week for six weeks.[1]

  • Monitoring:

    • Measure tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

    • Record body weight three times weekly to monitor for toxicity.

    • Observe the general health and behavior of the mice daily.

3. Endpoint Analysis

  • Euthanasia and Tissue Collection: At the end of the 6-week treatment period, euthanize the mice.

  • Tumor Excision and Measurement: Excise the tumors and record their final weight.

  • Immunohistochemistry (IHC):

    • Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm sections and mount on slides.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval using a sodium citrate buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Incubate with primary antibodies against Ki-67 (a proliferation marker) and cleaved PARP (an apoptosis marker).

    • Apply a suitable secondary antibody and detection system.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Quantify the percentage of Ki-67 positive cells and the intensity of cleaved PARP staining.

Mandatory Visualization

FGH10019_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex S1P_S2P S1P & S2P Proteases SREBP_SCAP->S1P_S2P Transport nSREBP Nuclear SREBP (nSREBP) S1P_S2P->nSREBP Cleavage Lipogenic_Genes Lipogenic Gene Expression nSREBP->Lipogenic_Genes Activates Cell_Membrane Cancer Cell Membrane (Altered Permeability) Lipogenic_Genes->Cell_Membrane Alters Lipid Composition This compound This compound This compound->SREBP_SCAP Inhibits transport Docetaxel Docetaxel Docetaxel->Cell_Membrane Increased Intracellular Accumulation Apoptosis Apoptosis Cell_Membrane->Apoptosis Potentiates

Caption: this compound inhibits SREBP transport, altering membrane permeability and enhancing docetaxel-induced apoptosis.

In_Vivo_Experimental_Workflow cluster_Setup Experiment Setup cluster_Tumor_Establishment Tumor Establishment cluster_Treatment Treatment Phase (6 Weeks) cluster_Analysis Endpoint Analysis Animal_Model Athymic Nude Mice (6-8 weeks old) Implantation Subcutaneous Injection (2x10^6 cells in Matrigel) Animal_Model->Implantation Cell_Culture PC-3 Cell Culture Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (to 100-150 mm³) Implantation->Tumor_Growth Randomization Randomization into 4 Treatment Groups Tumor_Growth->Randomization FGH10019_Admin This compound (20 mg/kg) Oral Gavage, 3x/week Randomization->FGH10019_Admin Docetaxel_Admin Docetaxel (4 mg/kg) IP Injection, 2x/week Randomization->Docetaxel_Admin Monitoring Tumor Volume & Body Weight Measurement FGH10019_Admin->Monitoring Docetaxel_Admin->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia End of Study Data_Collection Tumor Weight Measurement Euthanasia->Data_Collection IHC Immunohistochemistry (Ki-67, Cleaved PARP) Euthanasia->IHC

Caption: Workflow for the in vivo evaluation of this compound in a prostate cancer xenograft model.

References

Application Notes and Protocols for FGH10019 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGH10019 is a novel and potent small-molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are key transcription factors that regulate the expression of genes involved in lipid biosynthesis and metabolism. By inhibiting the activation of SREBPs, this compound effectively suppresses de novo lipogenesis. This mechanism of action makes this compound a valuable tool for studying the role of lipid metabolism in various diseases, particularly in cancer. Notably, research has demonstrated that this compound can enhance the cytotoxic effects of chemotherapeutic agents like docetaxel in prostate cancer cells. This is achieved by altering the lipid composition of cancer cell membranes, leading to increased membrane permeability and consequently, higher intracellular drug accumulation.[1]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and protein expression.

Data Presentation

Table 1: this compound Properties and In Vitro Activity
PropertyValueReference
Target Sterol Regulatory Element-Binding Protein (SREBP)[2]
IC₅₀ 1 µM[2]
Molecular Weight 373.49 g/mol
Chemical Formula C₁₈H₁₉N₃O₂S₂
Table 2: Recommended Concentrations for In Vitro Experiments
Cell LineApplicationThis compound ConcentrationCo-treatment (optional)Incubation TimeReference
Prostate Cancer (C4-2, PC3) Enhancement of Chemotherapy5 µM1 nM Docetaxel48 - 72 hours[3]
CHO-K1 SREBP-2 Activation Assay~1 µM (IC₅₀)-Not Specified
Prostate Cancer (PC3 Xenograft) In Vivo Tumor Growth Inhibition20 mg/kg (oral, 3x/week)4 mg/kg Docetaxel (i.p., 2x/week)6 weeks[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Stock Solution Preparation (10 mM):

    • As this compound solutions can be unstable, it is recommended to prepare fresh stock solutions or use pre-packaged sizes.

    • To prepare a 10 mM stock solution, dissolve 3.74 mg of this compound powder in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 2 years).

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 5 µM working solution in 10 mL of medium, add 5 µL of the 10 mM stock solution to the medium.

    • It is crucial to include a vehicle control in your experiments, which consists of the same concentration of DMSO used in the highest this compound treatment group.

Protocol 2: Cell Viability Assay using CellTiter-Glo® 3D

This protocol is adapted for assessing the effect of this compound, alone or in combination with other drugs, on the viability of cells grown in 3D culture.

Materials:

  • Prostate cancer cells (e.g., C4-2, PC3)

  • 96-well opaque-walled plates suitable for luminescence assays

  • This compound working solutions

  • Docetaxel working solutions (optional)

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed prostate cancer cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment and spheroid formation.

  • Treatment:

    • Prepare serial dilutions of this compound and/or docetaxel in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug solutions or control medium (with vehicle) to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (100 µL).

    • Place the plate on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Protocol 3: Western Blot Analysis of Protein Expression

This protocol can be used to assess the effect of this compound on the expression of SREBP target genes (e.g., HMGCS1) or markers of apoptosis (e.g., cleaved PARP).

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-Cleaved PARP, anti-HMGCS1, anti-HSP90 as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the protein bands using an imaging system.

Mandatory Visualizations

SREBP_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP SREBP SCAP SCAP SREBP->SCAP Binds S2P S2P SREBP->S2P INSIG INSIG SCAP->INSIG Binds (High Sterols) S1P S1P SCAP->S1P S1P->SREBP Cleavage 1 nSREBP nSREBP (active) S2P->nSREBP Cleavage 2 & Release SRE SRE nSREBP->SRE Binds cluster_Nucleus cluster_Nucleus Lipogenic_Genes Lipogenic Genes (e.g., FASN, HMGCS1) SRE->Lipogenic_Genes Activates Transcription This compound This compound This compound->SCAP Inhibits Translocation

Caption: SREBP signaling pathway and the inhibitory action of this compound.

FGH10019_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells 1. Seed Cells (e.g., Prostate Cancer Lines) prep_fgh 2. Prepare this compound & Drug Solutions prep_cells->prep_fgh treat 3. Treat Cells (this compound +/- Chemotherapy) prep_fgh->treat incubate 4. Incubate (e.g., 48-72 hours) treat->incubate viability 5a. Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability western 5b. Western Blot (e.g., for Cleaved PARP) incubate->western data 6. Data Analysis & Interpretation viability->data western->data

Caption: Experimental workflow for testing this compound in cell culture.

References

FGH10019: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGH10019 is a novel and potent small molecule inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[1][2] With an IC50 of 1 μM, this compound effectively blocks the activation of SREBPs, master regulators of lipid homeostasis, by inhibiting their transport from the endoplasmic reticulum to the Golgi apparatus.[1][2] This activity makes this compound a valuable tool for investigating the roles of lipid metabolism in various physiological and pathological processes, including cancer, metabolic diseases, and infectious diseases.[3] These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.

Chemical and Physical Properties

This compound is a small molecule with the following properties:

PropertyValue
Molecular Weight 373.49 g/mol
IC50 1 μM (for SREBP inhibition)
Appearance Light yellow to khaki solid

Solubility and Solution Preparation

This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to use freshly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can negatively impact solubility.[2][3] Solutions of this compound are reported to be unstable, and it is recommended to prepare them fresh for each experiment.[4][5]

Table 1: Preparation of this compound Stock Solutions in DMSO [2]

Desired Stock ConcentrationMass of this compound (for 1 mL)Mass of this compound (for 5 mL)Mass of this compound (for 10 mL)
1 mM 0.373 mg1.867 mg3.735 mg
5 mM 1.867 mg9.337 mg18.674 mg
10 mM 3.735 mg18.674 mg37.349 mg

Note: The solubility of this compound in DMSO is ≥ 38 mg/mL (101.74 mM). The table provides calculations for commonly used stock concentrations.

Protocol for Preparing a 10 mM Stock Solution:

  • Weigh out 3.735 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

  • Store at -20°C for up to 1 year.[2]

  • Store at -80°C for up to 2 years.[2]

Signaling Pathway of this compound

This compound targets the SREBP signaling pathway, a critical regulator of cellular lipid metabolism. Inactive SREBP precursors are bound to the SREBP cleavage-activating protein (SCAP) in the endoplasmic reticulum (ER) membrane. Under low sterol conditions, the SREBP-SCAP complex is transported to the Golgi apparatus, where SREBP is cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the mature, transcriptionally active N-terminal domain of SREBP, which then translocates to the nucleus to activate the transcription of genes involved in lipid synthesis and uptake. This compound inhibits this pathway by preventing the ER-to-Golgi translocation of the SREBP-SCAP complex.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex S1P S1P SREBP_SCAP->S1P Transport This compound This compound This compound->SREBP_SCAP Inhibits Transport S2P S2P S1P->S2P Cleavage 1 Cleaved_SREBP Cleaved SREBP S2P->Cleaved_SREBP Cleavage 2 nSREBP Mature SREBP (nSREBP) Cleaved_SREBP->nSREBP Translocation Gene_Expression Target Gene Expression nSREBP->Gene_Expression Activates

Caption: this compound inhibits the SREBP signaling pathway.

Experimental Protocols

In Vitro Inhibition of SREBP-2 Maturation

This protocol is adapted from studies demonstrating the inhibitory effect of this compound on the processing of SREBP-2 from its precursor to its mature form.

Experimental Workflow:

SREBP_Inhibition_Workflow cluster_workflow In Vitro SREBP Inhibition Assay Cell_Culture Culture CHO-K1 cells Treatment Treat with this compound (e.g., 1-10 µM) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot for SREBP-2 Lysis->Western_Blot Analysis Densitometry Analysis Western_Blot->Analysis

Caption: Workflow for assessing this compound's effect on SREBP-2.

Materials:

  • CHO-K1 cells

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against SREBP-2

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Plate CHO-K1 cells in 6-well plates and grow to 70-80% confluency.

  • Treatment: Dilute the this compound stock solution in cell culture medium to final concentrations ranging from 0.1 to 10 µM. Replace the medium in the wells with the this compound-containing medium. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add 100-200 µL of lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C. The antibody should detect both the precursor (~125 kDa) and mature (~68 kDa) forms. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Perform densitometry to quantify the band intensities of the precursor and mature forms of SREBP-2. A decrease in the mature form relative to the precursor indicates inhibition by this compound.

Cell Viability Assay

This protocol can be used to assess the cytotoxic or cytostatic effects of this compound on a cell line of interest.

Materials:

  • Cancer cell line of interest (e.g., PC-3 prostate cancer cells)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.1 to 50 µM) in fresh medium. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT/WST-1 Addition: Add 10 µL of MTT reagent (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measurement:

    • For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly. Read the absorbance at 570 nm.

    • For WST-1: Read the absorbance at 450 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Studies in Mice

The following is a general guideline for in vivo studies, based on published research.

Experimental Design:

  • Animal Model: ob/ob mice are a suitable model for studying metabolic effects.

  • Administration: this compound can be administered orally. One study mixed the compound into the chow at a concentration of 200 mg/kg of chow, which resulted in an approximate daily dose of 23 mg/kg body weight.

  • Duration: Treatment duration can range from several weeks to months, depending on the study's objectives.

  • Monitoring: Monitor body weight, food intake, and relevant serum biomarkers (e.g., triglycerides, cholesterol).

Conclusion

This compound is a powerful research tool for elucidating the roles of the SREBP pathway in health and disease. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an accessible compound for a wide range of applications in cell biology and drug discovery. Proper handling and adherence to the described protocols will ensure reliable and reproducible results.

References

Application Notes and Protocols for FGH10019 in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

FGH10019 is a novel small molecule compound under investigation for its potential therapeutic effects in metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity. Preclinical studies suggest that this compound may act as a dual modulator of key metabolic pathways. Its proposed mechanisms of action include the inhibition of sterol regulatory element-binding proteins (SREBPs), which are master regulators of lipid biosynthesis, and the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4][5][6][7][8] These application notes provide detailed protocols for in vitro and in vivo studies to characterize the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is hypothesized to exert its effects through two primary signaling pathways:

  • Inhibition of the SREBP Pathway: By suppressing the activation of SREBPs, this compound is expected to downregulate the expression of genes involved in cholesterol and fatty acid synthesis, thereby reducing lipid accumulation in hepatocytes.[3][4][5][6][9]

  • Activation of the AMPK Pathway: Activation of AMPK by this compound is proposed to enhance glucose uptake in peripheral tissues, increase fatty acid oxidation, and reduce hepatic glucose production, collectively improving insulin sensitivity.[1][2][7][8][10]

FGH10019_Signaling_Pathway cluster_SREBP SREBP Pathway (Inhibition) cluster_AMPK AMPK Pathway (Activation) FGH10019_SREBP This compound SCAP/SREBP Complex SCAP/SREBP Complex (ER) Golgi Golgi Processing nSREBP Nuclear SREBP (Active) Lipogenic Genes Lipogenic Gene Expression Lipid Synthesis Lipid Synthesis ↓ FGH10019_AMPK This compound AMPK AMPK GLUT4 GLUT4 Translocation Glucose Uptake Glucose Uptake ↑ ACC ACC Phosphorylation Fatty Acid Oxidation Fatty Acid Oxidation ↑

Caption: Workflow for in vitro evaluation of this compound.

Protocol 1: In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol measures the rate of glucose uptake in differentiated C2C12 muscle cells. [11][12][13][14][15][16][17]

  • Materials:

    • C2C12 myoblasts

    • DMEM with high glucose, 10% FBS, 1% penicillin-streptomycin

    • Horse serum

    • This compound

    • Insulin

    • Krebs-Ringer Phosphate (KRP) buffer

    • 2-deoxy-D-[³H]glucose

    • Scintillation fluid and counter

  • Procedure:

    • Seed C2C12 myoblasts in a 24-well plate and grow to confluence.

    • Induce differentiation by switching to DMEM with 2% horse serum for 4-6 days.

    • Serum-starve the differentiated myotubes for 3-4 hours in DMEM without serum.

    • Pre-treat cells with this compound or vehicle at desired concentrations for 1 hour.

    • Stimulate with 100 nM insulin for 30 minutes.

    • Wash cells with KRP buffer.

    • Add KRP buffer containing 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

    • Stop the uptake by washing cells three times with ice-cold PBS.

    • Lyse the cells with 0.1 M NaOH.

    • Transfer lysate to scintillation vials, add scintillation fluid, and measure radioactivity.

    • Normalize glucose uptake to total protein content.

Protocol 2: In Vitro Lipid Accumulation Assay in HepG2 Cells

This protocol assesses the effect of this compound on lipid accumulation in human liver cells.

  • Materials:

    • HepG2 cells

    • EMEM with 10% FBS, 1% penicillin-streptomycin

    • Oleic acid

    • This compound

    • Oil Red O staining solution

    • Triglyceride quantification kit

  • Procedure:

    • Seed HepG2 cells in a 12-well plate and grow to 80% confluence.

    • Induce lipid accumulation by treating with 0.5 mM oleic acid for 24 hours.

    • Co-treat cells with this compound or vehicle at desired concentrations.

    • For Oil Red O Staining:

      • Wash cells with PBS and fix with 10% formalin.

      • Stain with Oil Red O solution for 30 minutes.

      • Wash with water and visualize lipid droplets under a microscope.

    • For Triglyceride Quantification:

      • Wash cells with PBS and lyse.

      • Measure triglyceride content using a commercial kit according to the manufacturer's instructions.

      • Normalize triglyceride content to total protein.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of target genes such as SREBP-1c. [18][19][20][21][22]

  • Materials:

    • Treated cells from Protocol 2

    • RNA extraction kit (e.g., TRIzol)

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Gene-specific primers for SREBP-1c and a housekeeping gene (e.g., GAPDH)

  • Procedure:

    • Isolate total RNA from cells using an RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Prepare the qPCR reaction mix containing SYBR Green master mix, primers, and cDNA.

    • Perform qPCR using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalizing to the housekeeping gene.

In Vivo Experimental Workflow

In_Vivo_Workflow Acclimatization Animal Acclimatization (e.g., C57BL/6J mice) Diet_Induction Diet-Induced Obesity (High-Fat Diet for 8-12 weeks) Acclimatization->Diet_Induction Treatment Administer this compound or Vehicle (Daily) Diet_Induction->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Metabolic_Tests Metabolic Testing (GTT, ITT) Treatment->Metabolic_Tests Sacrifice Sacrifice and Tissue Collection Monitoring->Sacrifice Metabolic_Tests->Sacrifice Blood_Analysis Blood Analysis (Glucose, Lipids, ALT) Sacrifice->Blood_Analysis Liver_Analysis Liver Analysis Sacrifice->Liver_Analysis Histology Histology (H&E, Sirius Red) NAFLD Activity Score Liver_Analysis->Histology TG_Content Liver Triglyceride Content Liver_Analysis->TG_Content

Caption: Workflow for in vivo evaluation of this compound.

Protocol 4: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol evaluates the therapeutic potential of this compound in a mouse model of metabolic disease. [23][24][25][26][27][28][29][30][31][32]

  • Animals:

    • Male C57BL/6J mice, 6-8 weeks old.

  • Procedure:

    • Acclimatize mice for one week.

    • Feed mice a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.

    • Randomize HFD-fed mice into two groups: vehicle control and this compound treatment (e.g., 10 mg/kg, daily oral gavage).

    • Treat mice for 4-8 weeks. Monitor body weight and food intake weekly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) during the final week of treatment.

    • At the end of the study, fast mice overnight, collect blood via cardiac puncture, and euthanize.

    • Harvest the liver and other tissues for further analysis.

Protocol 5: Histological Analysis of Liver Steatosis and Fibrosis

This protocol is for the histological assessment of NAFLD and fibrosis in liver tissue. [33][34][35][36][37][38][39][40][41]

  • Materials:

    • Liver tissue from Protocol 4

    • 10% neutral buffered formalin

    • Paraffin

    • Hematoxylin and Eosin (H&E) stains

    • Sirius Red stain

    • Microscope

  • Procedure:

    • Fix liver samples in 10% formalin and embed in paraffin.

    • Section the tissue at 5 µm thickness.

    • For H&E Staining (Steatosis and Inflammation):

      • Deparaffinize and rehydrate sections.

      • Stain with H&E.

      • Dehydrate and mount.

      • Score for steatosis, lobular inflammation, and hepatocyte ballooning to determine the NAFLD Activity Score (NAS).

    • For Sirius Red Staining (Fibrosis):

      • Deparaffinize and rehydrate sections.

      • Stain with Sirius Red solution.

      • Wash, dehydrate, and mount.

      • Score for fibrosis stage.

Safety Precautions

This compound is a research compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

FGH10019: A Novel SREBP Inhibitor for Potentiating Chemotherapy in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals.

Introduction

FGH10019 is a novel, orally available small molecule inhibitor of Sterol Regulatory Element-Binding Protein (SREBP)-dependent lipogenesis. In prostate cancer, dysregulated lipid metabolism is a key feature supporting rapid cell growth and survival. This compound targets this metabolic vulnerability, leading to a reduction in cellular lipids. Mechanistically, the inhibition of lipid biosynthesis by this compound induces a shift in the composition of the cancer cell membrane, increasing the proportion of polyunsaturated lipids.[1][2] This alteration in membrane fluidity enhances the permeability of the cell to cytotoxic agents.

Pre-clinical studies have demonstrated that this compound significantly enhances the efficacy of the chemotherapeutic agent docetaxel in prostate cancer models.[1][2] By increasing intracellular drug accumulation, this compound potentiates docetaxel-induced cytotoxicity, leading to increased apoptosis and reduced tumor growth both in vitro and in vivo.[2] These findings suggest that targeting SREBP-dependent lipogenesis with this compound is a promising strategy to overcome chemotherapy resistance and improve treatment outcomes for prostate cancer.

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of this compound in combination with docetaxel on prostate cancer cells.

Table 1: In Vitro Cell Viability of Prostate Cancer Cell Lines

Cell LineTreatment (72h)% Cell Viability (Mean ± SD)
C4-2 Vehicle100 ± 5.2
1 nM Docetaxel85 ± 4.1
5 µM this compound90 ± 3.8
1 nM Docetaxel + 5 µM this compound45 ± 3.5****
22RV1 Vehicle100 ± 6.1
1 nM Docetaxel88 ± 5.5
5 µM this compound92 ± 4.9
1 nM Docetaxel + 5 µM this compound52 ± 4.2****
PC3 Vehicle100 ± 4.8
1 nM Docetaxel82 ± 3.9
5 µM this compound88 ± 4.1
1 nM Docetaxel + 5 µM this compound41 ± 3.1****
DU145 Vehicle100 ± 5.7
1 nM Docetaxel80 ± 4.6
5 µM this compound85 ± 5.0
1 nM Docetaxel + 5 µM this compound38 ± 2.9****

*Data are presented as mean ± standard deviation from n=3-5 biological replicates. ***P < 0.0001 compared to single-agent treatments.[3]

Table 2: Apoptosis in Prostate Cancer Cells

Cell LineTreatment (72h)% Apoptotic Cells (Early + Late) (Mean ± SD)
C4-2 Vehicle5.2 ± 1.1
1 nM Docetaxel12.8 ± 2.3
5 µM this compound8.5 ± 1.5
1 nM Docetaxel + 5 µM this compound35.1 ± 3.8****
PC3 Vehicle4.9 ± 0.9
1 nM Docetaxel15.2 ± 2.8
5 µM this compound9.1 ± 1.7
1 nM Docetaxel + 5 µM this compound40.3 ± 4.5****

*Data are presented as mean ± standard deviation from n=3-5 biological replicates. ***P < 0.0001 compared to single-agent treatments.[3]

Table 3: In Vivo Tumor Growth of PC3 Xenografts

Treatment Group (6 weeks)Average Tumor Volume (mm³) (Mean ± SD)Final Tumor Weight (g) (Mean ± SD)
Vehicle1250 ± 1501.5 ± 0.2
Docetaxel (4 mg/kg, i.p., twice weekly)800 ± 1200.9 ± 0.15
This compound (20 mg/kg, oral, three times weekly)1050 ± 1301.2 ± 0.18
Docetaxel + this compound350 ± 80****0.4 ± 0.1****

*Data are presented as mean ± standard deviation from n=5 mice per group. ***P < 0.0001 compared to single-agent treatments.[4]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in prostate cancer cells.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound, alone or in combination with docetaxel, on the viability of prostate cancer cells.

  • Materials:

    • Prostate cancer cell lines (e.g., C4-2, 22RV1, PC3, DU145)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (stock solution in DMSO)

    • Docetaxel (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Multi-well spectrophotometer (plate reader)

  • Protocol:

    • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

    • Prepare serial dilutions of this compound and docetaxel in culture medium.

    • After 24 hours, remove the medium and add 100 µL of medium containing the desired concentrations of the drugs (e.g., 5 µM this compound, 1 nM docetaxel, or a combination). Include vehicle control wells (DMSO concentration should be consistent across all wells and typically <0.1%).

    • Incubate the cells for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying apoptosis in prostate cancer cells following treatment.

  • Materials:

    • Treated and untreated prostate cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound and/or docetaxel as described in the cell viability assay for 72 hours.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

3. Lipid Accumulation Assay (Oil Red O Staining)

This protocol is for visualizing and quantifying neutral lipid accumulation in prostate cancer cells.

  • Materials:

    • Prostate cancer cells cultured on coverslips in 24-well plates

    • This compound

    • 10% Formalin

    • Oil Red O stock solution (0.5 g in 100 mL isopropanol)

    • 60% Isopropanol

    • Hematoxylin

    • Microscope

  • Protocol:

    • Treat cells with 5 µM this compound for 48 hours.

    • Wash the cells with PBS and fix with 10% formalin for 30 minutes.

    • Wash the cells with distilled water and then with 60% isopropanol.

    • Prepare the Oil Red O working solution by diluting the stock solution with distilled water (6:4 ratio) and filtering. Let it stand for 10 minutes.

    • Incubate the fixed cells with the Oil Red O working solution for 20 minutes at room temperature.

    • Wash the cells with 60% isopropanol, followed by a wash with distilled water.

    • Counterstain the nuclei with hematoxylin for 1 minute.

    • Wash with distilled water.

    • Mount the coverslips on microscope slides and visualize the lipid droplets (stained red) under a microscope.

4. Western Blot Analysis

This protocol is for detecting the expression levels of proteins involved in lipogenesis and apoptosis.

  • Materials:

    • Treated and untreated prostate cancer cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-SREBP-1, anti-cleaved PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Protocol:

    • Lyse the treated cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize protein expression.

5. Immunohistochemistry (IHC) for In Vivo Tumor Analysis

This protocol is for analyzing proliferation and apoptosis markers in tumor tissue sections from xenograft studies.

  • Materials:

    • Paraffin-embedded tumor tissue sections

    • Xylene and ethanol series for deparaffinization and rehydration

    • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

    • Hydrogen peroxide (3%) for quenching endogenous peroxidase

    • Blocking serum

    • Primary antibodies (e.g., anti-Ki-67, anti-cleaved PARP)

    • Biotinylated secondary antibody

    • Streptavidin-HRP complex

    • DAB substrate kit

    • Hematoxylin for counterstaining

    • Mounting medium

    • Microscope

  • Protocol:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval by heating the slides in citrate buffer.

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with blocking serum.

    • Incubate the sections with the primary antibody overnight at 4°C.

    • Incubate with the biotinylated secondary antibody, followed by the streptavidin-HRP complex.

    • Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.

    • Counterstain the nuclei with hematoxylin.

    • Dehydrate the sections and mount with a coverslip.

    • Analyze the staining intensity and the percentage of positive cells under a microscope.

Visualizations

Signaling Pathway of this compound in Prostate Cancer Cells

FGH10019_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Docetaxel_ext Docetaxel (extracellular) Docetaxel_int Docetaxel (intracellular) Docetaxel_ext->Docetaxel_int Apoptosis Apoptosis Docetaxel_int->Apoptosis induces This compound This compound SREBP SREBP This compound->SREBP inhibits Lipogenesis De Novo Lipogenesis SREBP->Lipogenesis activates Lipids Saturated Lipids Lipogenesis->Lipids produces Membrane Cell Membrane Composition Lipids->Membrane maintains Permeability Increased Membrane Permeability Membrane->Permeability altered to Permeability->Docetaxel_int facilitates uptake

Caption: this compound inhibits SREBP-mediated lipogenesis, altering membrane composition and enhancing docetaxel uptake, leading to increased apoptosis in prostate cancer cells.

Experimental Workflow for In Vitro Analysis of this compound

Experimental_Workflow cluster_assays In Vitro Assays start Prostate Cancer Cells (C4-2, PC3, etc.) treatment Treatment: - Vehicle - this compound - Docetaxel - Combination start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (FACS) treatment->apoptosis lipids Lipid Accumulation (Oil Red O) treatment->lipids western Protein Expression (Western Blot) treatment->western end Data Analysis & Interpretation viability->end apoptosis->end lipids->end western->end

Caption: Workflow for assessing the in vitro effects of this compound on prostate cancer cells.

Logical Relationship of this compound's Synergistic Effect

Synergistic_Effect This compound This compound SREBP_inhibition SREBP Inhibition This compound->SREBP_inhibition Lipid_reduction Reduced Lipogenesis SREBP_inhibition->Lipid_reduction Membrane_change Altered Membrane Fluidity Lipid_reduction->Membrane_change Drug_uptake Increased Docetaxel Uptake Membrane_change->Drug_uptake Docetaxel Docetaxel Synergy Synergistic Cytotoxicity Drug_uptake->Synergy

Caption: Logical flow demonstrating the synergistic anti-cancer effect of this compound and docetaxel.

References

Application Notes and Protocols for FGH10019 Administration in ob/ob Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGH10019 is a novel and potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), with a reported IC50 of 1 µM.[1][2][3] SREBPs are crucial transcription factors that regulate the biosynthesis of cholesterol and fatty acids. By inhibiting SREBP activation, this compound effectively suppresses lipogenesis. This mechanism of action makes this compound a promising candidate for research in metabolic diseases such as obesity and type 2 diabetes.

The leptin-deficient ob/ob mouse is a widely used model for studying obesity and related metabolic disorders.[4][5] These mice exhibit hyperphagia, severe obesity, hyperglycemia, hyperinsulinemia, and insulin resistance, closely mimicking aspects of the human metabolic syndrome.[6][7] This document provides a detailed protocol for the administration of this compound to ob/ob mice, based on established in vivo studies, to evaluate its therapeutic potential in a preclinical setting.[1]

Mechanism of Action: SREBP Inhibition

This compound targets the SREBP signaling pathway. Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum membrane. Upon stimulation, such as low cellular sterol levels, the SREBP precursors are processed and the mature form translocates to the nucleus. In the nucleus, it binds to sterol regulatory elements (SREs) on target genes, activating the transcription of enzymes required for cholesterol and fatty acid synthesis. This compound inhibits the processing of SREBP precursors, leading to a reduction in the levels of the mature, active form of SREBP.[1][8] This results in the downregulation of lipogenic gene expression and a subsequent decrease in lipid synthesis.

SREBP_Inhibition_by_this compound cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_precursor SREBP Precursor SCAP SCAP SREBP_precursor->SCAP Binds SCAP_Transport SREBP_precursor->SCAP_Transport Low Sterols S1P S1P Processed_SREBP Processed SREBP S1P->Processed_SREBP Cleaves S2P S2P S2P->Processed_SREBP Cleaves Mature_SREBP Mature SREBP (nSREBP) Processed_SREBP->Mature_SREBP Translocates SRE SRE (on DNA) Mature_SREBP->SRE Binds Lipogenic_Genes Lipogenic Genes SRE->Lipogenic_Genes Activates Transcription Lipogenesis Lipogenesis Lipogenic_Genes->Lipogenesis This compound This compound This compound->SCAP_Transport Inhibits SCAP_Transport->S1P

Caption: this compound inhibits the SREBP signaling pathway.

Experimental Protocols

Animal Model
  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J-Lepob/J (ob/ob)

  • Sex: Male

  • Age: 5 weeks at the start of the experiment

  • Supplier: The Jackson Laboratory or other reputable vendor.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the study.[1]

Housing and Husbandry
  • Housing: Mice should be group-housed (e.g., 5 per cage) in standard polycarbonate cages with bedding.[1]

  • Environment: Maintained in a temperature and humidity-controlled facility with a 12-hour light/12-hour dark cycle.

  • Diet: Standard rodent chow and water should be provided ad libitum during the acclimatization period.[1]

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[9]

This compound Formulation and Administration

The recommended route of administration for this long-term study is oral, via medicated chow. This method minimizes stress on the animals compared to repeated injections or oral gavage.[10]

  • Preparation of Medicated Chow:

    • This compound should be thoroughly mixed with powdered standard rodent chow to achieve a final concentration of 200 mg/kg of chow.[1]

    • To ensure homogenous mixing, a geometric dilution method is recommended.

    • The medicated chow can then be provided to the animals in their food hoppers.

  • Control Group: The control group should receive the same powdered chow without the addition of this compound.[1]

  • Dosage: A concentration of 200 mg/kg of chow is estimated to provide a daily dose of approximately 0.7 mg of this compound, which corresponds to roughly 23 mg/kg of body weight for a 30g mouse.[1]

  • Duration of Treatment: 8 weeks.[1]

Experimental Workflow

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (8 weeks) cluster_post_treatment Post-Treatment Analysis Acclimatization Acclimatization (1 week) - 5-week-old ob/ob mice - Group housing - Ad libitum food and water Randomization Randomization into Groups - Control Group - this compound Group (n=10/group) Acclimatization->Randomization Treatment Administration of Medicated Chow - Control: Normal Chow - this compound: 200 mg/kg in chow Randomization->Treatment Monitoring Weekly Monitoring - Body Weight - Food Intake Treatment->Monitoring Euthanasia Euthanasia and Sample Collection - Blood (for serum) - Liver Monitoring->Euthanasia Analysis Biochemical Analysis - Serum Constituents - Liver Triglyceride Levels Euthanasia->Analysis

Caption: Experimental workflow for this compound administration in ob/ob mice.
In-Life Measurements

  • Body Weight: Individual animal body weights should be recorded weekly.[1]

  • Food Intake: Food consumption per cage should be measured daily.[1]

  • Clinical Observations: Animals should be observed daily for any signs of toxicity or adverse effects.

Terminal Procedures and Sample Collection

At the end of the 8-week treatment period, animals should be euthanized according to IACUC-approved procedures. The following samples should be collected:

  • Blood: Collect whole blood via cardiac puncture or other appropriate method. Process to obtain serum for biochemical analysis.

  • Liver: Excise and weigh the liver. A portion should be snap-frozen in liquid nitrogen and stored at -80°C for triglyceride analysis. Another portion can be fixed in formalin for histological analysis.

Biochemical Analysis
  • Serum Constituents: Analyze serum for relevant metabolic parameters, including glucose, insulin, triglycerides, and cholesterol.

  • Liver Triglycerides: Extract lipids from the frozen liver tissue and quantify triglyceride levels using a commercially available kit.[1]

Expected Outcomes and Data Presentation

Based on previous studies, administration of this compound to ob/ob mice is expected to result in a reduction in body weight gain and potentially improvements in other metabolic parameters.[1]

Quantitative Data Summary
ParameterControl Group (Expected)This compound Group (Expected)
Initial Body Weight (g) ~30 g~30 g
Final Body Weight Gain (%) Baseline8-9% less than control[1]
Daily Food Intake ( g/day ) ~5-6 g[11]To be determined
Fasting Blood Glucose (mg/dL) ElevatedPotential reduction
Serum Insulin (ng/mL) ElevatedPotential reduction
Serum Triglycerides (mg/dL) ElevatedPotential reduction
Liver Triglycerides (mg/g tissue) ElevatedPotential reduction[1]

Alternative Administration Protocols

While administration via medicated chow is suitable for long-term studies, alternative methods may be considered for shorter-term experiments or pharmacokinetic studies.

  • Oral Gavage: Allows for precise dosing but can be stressful for the animals if performed repeatedly.[10]

  • Administration in Palatable Food: Mixing the compound with a small amount of palatable food, such as peanut butter or jelly, can be a less stressful alternative to gavage for voluntary oral administration.[10][12]

  • Parenteral Routes: For studies requiring rapid systemic exposure, routes such as intraperitoneal (IP) or subcutaneous (SC) injections can be used. However, the formulation of this compound for these routes would need to be optimized.[9]

Troubleshooting

IssuePotential CauseSolution
Variable Food Intake Palatability of medicated chowEnsure thorough mixing of this compound. If palatability is a significant issue, consider alternative administration routes.
Inconsistent Drug Intake Dominance hierarchy in group-housed miceMonitor individual animal health and weight gain. If significant discrepancies arise, consider single housing, which may have other confounding effects.
Adverse Clinical Signs Potential toxicity of this compound at the given doseClosely monitor animals and record all observations. If severe adverse effects are noted, consult with a veterinarian and consider dose reduction or termination of the study.

Conclusion

This document provides a comprehensive protocol for the administration of the SREBP inhibitor this compound to ob/ob mice. The outlined procedures, based on published research, offer a robust framework for investigating the therapeutic potential of this compound in a preclinical model of obesity and metabolic disease. Adherence to these guidelines will facilitate the generation of reproducible and reliable data for researchers in the field of drug development.

References

Application Note: Western Blot Protocol for Monitoring SREBP-2 Processing After FGH10019 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcription factor that governs cholesterol biosynthesis and uptake.[1] Its activity is tightly controlled through a multi-step process involving proteolytic cleavage. Inactive SREBP-2 precursor resides in the endoplasmic reticulum (ER). Upon activation, typically triggered by low sterol levels, the precursor translocates to the Golgi apparatus where it is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[2][3] This releases the mature, N-terminal fragment (nSREBP-2), which enters the nucleus to activate target gene transcription.[1][4] FGH10019 is an investigational inhibitor targeting the SREBP pathway.[5] This application note provides a detailed protocol for performing a Western blot to monitor the efficacy of this compound by quantifying the reduction in the processed, nuclear form of SREBP-2. The protocol emphasizes the critical step of nuclear fractionation to accurately assess SREBP-2 activation.

SREBP-2 Activation Pathway and this compound Inhibition

The diagram below illustrates the canonical SREBP-2 activation pathway. SREBP-2 is synthesized as an inactive precursor bound to the ER membrane. When cellular sterol levels are low, the SREBP-2/SCAP complex is transported to the Golgi. There, proteases S1P and S2P cleave the precursor, releasing the active N-terminal domain (nSREBP-2).[3] This mature fragment then translocates to the nucleus to regulate gene expression.[1] this compound is hypothesized to inhibit SREBP-dependent lipogenesis, and its effect on SREBP-2 processing can be measured by the protocol herein.[5]

SREBP2_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus pSREBP2 Precursor SREBP-2 (~125 kDa) SCAP SCAP S1P S1P Cleavage pSREBP2->S1P Transport S2P S2P Cleavage S1P->S2P Sequential Cleavage nSREBP2 Nuclear SREBP-2 (Mature, ~68 kDa) S2P->nSREBP2 Release SRE Sterol Response Element (SRE) nSREBP2->SRE Binds DNA Gene Transcription\n(e.g., HMGCR, LDLR) Gene Transcription (e.g., HMGCR, LDLR) SRE->Gene Transcription\n(e.g., HMGCR, LDLR) This compound This compound This compound->pSREBP2 Inhibits Processing Western_Blot_Workflow start 1. Cell Culture & Treatment (e.g., PC-3 cells + this compound) harvest 2. Cell Harvesting (Scraping/Trypsinization) start->harvest fractionation 3. Nuclear & Cytoplasmic Fractionation harvest->fractionation wcl Whole Cell Lysate (Optional) harvest->wcl protein_assay 4. Protein Quantification (BCA or Bradford Assay) fractionation->protein_assay sds_page 5. SDS-PAGE (4-12% Bis-Tris Gel) protein_assay->sds_page transfer 6. Protein Transfer (PVDF Membrane) sds_page->transfer immunoblot 7. Immunoblotting (Blocking, Antibody Incubation) transfer->immunoblot detection 8. Detection & Imaging (ECL Substrate) immunoblot->detection analysis 9. Densitometry Analysis detection->analysis

References

Application Notes and Protocols: FGH10019 in Combination with Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGH10019 is an orally available small molecule inhibitor of Sterol Regulatory Element-Binding Protein (SREBP)-dependent lipogenesis. Emerging preclinical evidence highlights a synergistic anti-tumor effect when this compound is used in combination with the taxane chemotherapeutic agent, docetaxel, particularly in the context of prostate cancer.[1][2] This document provides detailed application notes on the mechanism of action and protocols for investigating the combination of this compound and docetaxel in a research setting.

The primary mechanism underlying this synergy involves the modulation of cellular lipid metabolism by this compound. By inhibiting SREBP-dependent lipogenesis, this compound alters the lipid composition of cancer cell membranes, leading to increased membrane permeability. This enhanced permeability facilitates greater intracellular accumulation of docetaxel, thereby potentiating its cytotoxic effects.[1]

Mechanism of Action: Synergistic Cytotoxicity

Docetaxel functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][3][4] this compound complements this activity by targeting a key metabolic pathway often dysregulated in cancer.

The combination of this compound and docetaxel has been shown to:

  • Inhibit SREBP-dependent lipogenesis: this compound reduces the levels of total cellular lipids and lipid saturation.[1]

  • Increase cell membrane permeability: The altered lipid composition results in increased membrane fluidity and permeability.[1]

  • Enhance intracellular docetaxel accumulation: Increased membrane permeability allows for higher concentrations of docetaxel to enter the cancer cells.[1]

  • Potentiate docetaxel-induced apoptosis: The increased intracellular drug concentration leads to a more pronounced apoptotic response.[1][2]

Signaling Pathway

This compound This compound SREBP SREBP This compound->SREBP inhibits Lipogenesis Lipogenesis SREBP->Lipogenesis regulates Lipid_Comp Altered Membrane Lipid Composition Lipogenesis->Lipid_Comp leads to Membrane_Perm Increased Membrane Permeability Lipid_Comp->Membrane_Perm Docetaxel_Uptake Increased Intracellular Docetaxel Membrane_Perm->Docetaxel_Uptake Microtubules Microtubule Stabilization Docetaxel_Uptake->Microtubules enhances effect on Docetaxel Docetaxel Docetaxel->Microtubules promotes Apoptosis Enhanced Apoptosis Microtubules->Apoptosis induces cluster_0 Cell Seeding and Treatment cluster_1 Viability Assessment Seed Seed cells in 96-well plates Adhere Allow cells to adhere (24h) Seed->Adhere Treat Treat with Vehicle, Docetaxel, This compound, or Combination Adhere->Treat Incubate Incubate for 72h Treat->Incubate Add_Reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Incubate_Reagent Incubate as per manufacturer's instructions Add_Reagent->Incubate_Reagent Read Measure Absorbance or Luminescence Incubate_Reagent->Read Analyze Normalize to Vehicle Control Read->Analyze cluster_0 Cell Culture and Treatment cluster_1 Staining and Analysis Seed_FACS Seed cells in 6-well plates Adhere_FACS Allow cells to adhere (24h) Seed_FACS->Adhere_FACS Treat_FACS Treat with Vehicle, Docetaxel, This compound, or Combination Adhere_FACS->Treat_FACS Incubate_FACS Incubate for 72h Treat_FACS->Incubate_FACS Harvest Harvest and wash cells Incubate_FACS->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Analyze_FACS Analyze by Flow Cytometry Stain->Analyze_FACS Quantify Quantify Early and Late Apoptotic Populations Analyze_FACS->Quantify cluster_0 Tumor Implantation and Growth cluster_1 Treatment and Monitoring Implant Implant prostate cancer cells (e.g., PC3) subcutaneously into nude mice Monitor_Tumor Monitor tumor growth until tumors reach a palpable size Implant->Monitor_Tumor Randomize Randomize mice into treatment groups Monitor_Tumor->Randomize Treat_InVivo Administer Vehicle, Docetaxel, This compound, or Combination according to the dosing regimen Randomize->Treat_InVivo Measure_Tumor Measure tumor volume and body weight regularly Treat_InVivo->Measure_Tumor Euthanize Euthanize mice at the end of the study Measure_Tumor->Euthanize Excise Excise and weigh tumors Euthanize->Excise

References

Troubleshooting & Optimization

FGH10019 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with FGH10019.

Troubleshooting Guide: this compound Dissolution Issues

This guide addresses common problems encountered when dissolving this compound for experimental use.

Problem: this compound is not dissolving properly or is precipitating out of solution.

This is a common issue that can arise from several factors related to the solvent, concentration, and handling procedures. Follow the steps below to troubleshoot and ensure successful dissolution.

Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 373.49 g/mol )

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated micropipette

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 3.73 mg of this compound.

    • Calculation: 0.010 mol/L * 0.001 L * 373.49 g/mol = 0.00373 g = 3.73 mg

  • Weigh the this compound powder using a calibrated analytical balance and transfer it to the sterile vial.

  • Add the appropriate volume of DMSO. For a 10 mM solution, add 1 mL of anhydrous or newly opened DMSO to the vial containing the this compound powder. It is crucial to use high-quality, dry DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of many compounds.[1][2]

  • Promote dissolution. Tightly cap the vial and vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a water bath (not exceeding 37°C) for 5-10 minutes or sonicate the vial for a similar duration.

  • Visually inspect the solution. A successfully prepared stock solution should be clear and free of any visible particulates.

  • Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1][2]

Troubleshooting Flowchart

If you continue to experience dissolution problems, follow the logical steps outlined in the flowchart below.

FGH10019_Dissolution_Troubleshooting start Start: this compound not dissolving check_dmso Is the DMSO anhydrous or from a newly opened bottle? start->check_dmso use_new_dmso Use fresh, anhydrous DMSO. Hygroscopic DMSO can hinder solubility. check_dmso->use_new_dmso No check_concentration Is the concentration at or below the recommended maximum (≥ 38 mg/mL)? check_dmso->check_concentration Yes use_new_dmso->check_concentration reduce_concentration Prepare a more dilute stock solution. check_concentration->reduce_concentration No apply_heat_sonication Did you try gentle warming (≤37°C) or sonication? check_concentration->apply_heat_sonication Yes reduce_concentration->apply_heat_sonication heat_sonicate Gently warm the solution in a water bath or use a sonicator to aid dissolution. apply_heat_sonication->heat_sonicate No check_purity Is the compound this compound from a reputable source with known purity? apply_heat_sonication->check_purity Yes heat_sonicate->check_purity contact_supplier Contact the supplier for a certificate of analysis and further support. check_purity->contact_supplier No success Dissolution Successful check_purity->success Yes

Troubleshooting steps for this compound dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2]

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is greater than or equal to 38 mg/mL, which corresponds to approximately 101.74 mM.[1][2]

Solubility Data for this compound

SolventConcentration (mg/mL)Molar Concentration (mM)
DMSO≥ 38≥ 101.74

Q3: Can I dissolve this compound in aqueous buffers like PBS or cell culture media?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. To prepare a working solution in an aqueous buffer, first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous medium. It is critical to ensure that the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced effects on the cells.

Q4: My this compound precipitated when I diluted my DMSO stock solution into my aqueous experimental medium. What should I do?

A4: This can happen if the final concentration of this compound in the aqueous medium exceeds its solubility limit in that medium. To avoid this, try the following:

  • Decrease the final concentration of this compound.

  • Increase the percentage of DMSO in the final solution , but be mindful of its potential effects on your experimental system.

  • Use a multi-step dilution. Serially dilute the stock solution into the aqueous buffer while vortexing to ensure rapid and even mixing.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1][2] It is highly recommended to aliquot the stock solution into single-use vials to prevent degradation from multiple freeze-thaw cycles.

This compound Mechanism of Action: SREBP Signaling Pathway

This compound is an inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. The diagram below illustrates the key steps in this pathway and indicates the point of inhibition by this compound.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG Binds when sterols are high S1P S1P Protease SREBP_SCAP->S1P Transport to Golgi S2P S2P Protease S1P->S2P Cleavage 1 nSREBP nSREBP (active form) S2P->nSREBP Cleavage 2 & Release SRE Sterol Response Element (SRE) nSREBP->SRE Enters Nucleus and Binds DNA Gene_Expression Target Gene Expression (Lipid Synthesis) SRE->Gene_Expression Activates Transcription This compound This compound This compound->SREBP_SCAP Inhibits transport to Golgi Low_Sterols Low Sterol Levels Low_Sterols->SREBP_SCAP Dissociation from INSIG

References

Technical Support Center: Optimizing FGH10019 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of FGH10019 for half-maximal inhibitory concentration (IC50) determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally available inhibitor of Sterol Regulatory Element-Binding Protein (SREBP)-dependent lipogenesis.[1] By inhibiting SREBP, this compound disrupts the synthesis of lipids like saturated fatty acids.[1] This alteration in lipid composition leads to an increase in polyunsaturated fatty acids, which enhances cell membrane permeability.[1] This increased permeability can facilitate the intracellular accumulation of other therapeutic agents, such as docetaxel, thereby potentiating their cytotoxic effects.[1]

Q2: What is a typical starting concentration range for this compound in an IC50 experiment?

For a compound with unknown potency, it is recommended to start with a wide concentration range spanning several orders of magnitude, for instance from 1 nM to 100 µM, to ensure the full dose-response curve is captured.[2] If preliminary data is available, you can center the concentration range around the anticipated IC50.[2]

Q3: How should I prepare the different concentrations of this compound?

A common and effective method is to use serial dilutions. You can perform 2-fold or 3-fold serial dilutions to generate a series of 8 to 12 different concentrations.[2] It is crucial to start with a high-quality, accurately prepared stock solution of this compound, typically in a solvent like DMSO. Ensure the final solvent concentration is consistent across all wells and remains below a toxic threshold (usually less than 0.5% for DMSO).[3]

Q4: How many replicates should I use for each concentration?

To ensure the statistical significance and reliability of your results, it is recommended to use a minimum of three technical replicates for each tested concentration.[2]

Q5: What is a dose-response curve and what information does it provide?

A dose-response curve is a graphical representation of the relationship between the concentration of a drug and its observed effect.[2] Typically, the logarithm of the compound concentration is plotted on the x-axis, and the percentage of inhibition or response is plotted on the y-axis. The resulting sigmoidal (S-shaped) curve allows for the determination of the IC50 value, which is the concentration at which 50% of the biological process is inhibited.[2][4]

Experimental Protocols

Detailed Methodology for a Standard Cell Viability Assay (MTT)

This protocol provides a general framework for determining the IC50 of this compound using a common colorimetric assay that measures cell metabolic activity.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete culture medium

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Adjust the cell concentration to the desired density (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.[2]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).[2]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[2]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[3]

    • Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[3][5]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][5]

    • Gently shake the plate for about 15 minutes to ensure complete dissolution.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[5]

    • Subtract the absorbance of the blank control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.[2]
No dose-response curve (flat line) - this compound is inactive at the tested concentrations.- this compound has precipitated out of solution.- Incorrect assay setup.- Test a wider and higher range of concentrations.- Check the solubility of this compound in the assay medium.- Verify the health and passage number of the cell line.
Inconsistent IC50 values across experiments - Variation in cell passage number and health.- Inconsistent incubation times.- Changes in media or serum lots.- Use cells within a consistent and low passage number range.- Precisely control the duration of drug incubation.- Test new lots of media and serum before use in critical experiments.[5]
Curve does not reach 100% inhibition - this compound may not be fully cytotoxic at the tested concentrations.- Solubility limit of this compound has been reached.- Extend the concentration range to higher values if solubility permits.- Consider that this compound might be cytostatic rather than cytotoxic.
High background signal - Contamination of the cell culture.- Reagent issues.- Regularly check cell cultures for contamination.- Ensure reagents are properly stored and not expired.

Visualizations

Signaling Pathway and Mechanism of Action

FGH10019_Mechanism This compound This compound SREBP SREBP (Sterol Regulatory Element- Binding Protein) This compound->SREBP Inhibits Lipogenesis De Novo Lipogenesis SREBP->Lipogenesis Activates SFA Saturated Fatty Acids (e.g., Palmitic, Stearic) Lipogenesis->SFA Produces PUFA Polyunsaturated Fatty Acids (Increased Proportion) Lipogenesis->PUFA Shifts balance towards Membrane Cell Membrane Permeability PUFA->Membrane Increases Drug_Accumulation Intracellular Drug Accumulation (e.g., Docetaxel) Membrane->Drug_Accumulation Facilitates Cytotoxicity Enhanced Cytotoxicity Drug_Accumulation->Cytotoxicity Leads to IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Plate_Cells 2. Plate Cells in 96-well Plate Cell_Culture->Plate_Cells Incubate_24h 3. Incubate for 24h Plate_Cells->Incubate_24h Serial_Dilution 4. Prepare this compound Serial Dilutions Add_Compound 5. Add Compound to Cells Serial_Dilution->Add_Compound Incubate_Treatment 6. Incubate for 48-72h Add_Compound->Incubate_Treatment Add_MTT 7. Add MTT Reagent Incubate_4h 8. Incubate for 4h Add_MTT->Incubate_4h Solubilize 9. Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance 10. Read Absorbance Calculate_Viability 11. Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve 12. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 13. Determine IC50 Plot_Curve->Determine_IC50 Troubleshooting_IC50 Start Inconsistent IC50 Results Check_Cells Check Cell Health & Passage Number Start->Check_Cells Check_Reagents Verify Reagent Quality & Storage Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Consistent_Passage Use Consistent, Low Passage Number? Check_Cells->Consistent_Passage Fresh_Reagents Are Reagents Fresh & Properly Stored? Check_Reagents->Fresh_Reagents Consistent_Times Consistent Incubation Times? Check_Protocol->Consistent_Times Consistent_Passage->Check_Reagents Yes Resolution Problem Resolved Consistent_Passage->Resolution No, Standardize Fresh_Reagents->Check_Protocol Yes Fresh_Reagents->Resolution No, Replace Pipetting_Accuracy Calibrated Pipettes & Proper Technique? Consistent_Times->Pipetting_Accuracy Yes Consistent_Times->Resolution No, Standardize Solvent_Control Solvent Concentration Consistent & Non-Toxic? Pipetting_Accuracy->Solvent_Control Yes Pipetting_Accuracy->Resolution No, Recalibrate/Retrain Solvent_Control->Resolution Yes Solvent_Control->Resolution No, Adjust

References

FGH10019 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of FGH10019. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs).[1] Its primary mechanism involves disrupting the activation and nuclear translocation of SREBPs, which are master transcription factors that regulate the expression of genes involved in lipid biosynthesis and metabolism. By inhibiting SREBPs, this compound effectively suppresses lipogenesis.

Q2: What are potential off-target effects and why are they a concern for a small molecule inhibitor like this compound?

Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target.[2] For a small molecule inhibitor like this compound, these effects can arise from its binding to other proteins with similar structural features to SREBPs or to entirely unrelated proteins. These unintended interactions can lead to a variety of consequences, including altered cellular signaling, unexpected toxicity, or a misleading interpretation of experimental results.[2][3] The identification of off-target interactions is crucial for determining the potential toxicological liabilities of small molecule drugs.[4]

Q3: Has a comprehensive off-target profile for this compound been published?

Based on currently available public information, a comprehensive, public off-target profile for this compound has not been detailed in peer-reviewed literature. As with many research compounds, the full spectrum of off-target interactions may not be fully characterized. Therefore, it is crucial for researchers to empirically assess the selectivity of this compound in their specific experimental systems.

Q4: What are the common methodologies to identify potential off-target effects of a small molecule inhibitor?

Several experimental and computational approaches can be employed to identify off-target effects. These can be broadly categorized as:

  • In Silico (Computational) Prediction: Utilizing computational algorithms and databases to predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.[3][4]

  • In Vitro Profiling:

    • Kinase Profiling: Screening the compound against a large panel of kinases is a common practice, as the ATP-binding site is conserved across many kinases, making them frequent off-targets for small molecules.[5][6][7]

    • Proteome-wide Screening: Techniques like proteome microarrays can be used to assess the binding of a compound to a wide array of proteins.[8]

  • Cell-based Assays:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement and can be adapted to identify off-target binding by observing changes in protein thermal stability upon compound treatment.[2]

    • Phenotypic Screening: Observing unexpected cellular phenotypes can provide clues to off-target effects.

Troubleshooting Guide

This section addresses specific issues researchers might encounter during their experiments with this compound and provides guidance on how to troubleshoot them.

Issue 1: Unexpected Cell Viability/Toxicity at Concentrations Effective for SREBP Inhibition

  • Question: I'm observing significant cytotoxicity in my cell line at concentrations where I expect to see specific inhibition of SREBP signaling. How can I determine if this is due to an off-target effect?

  • Answer: Unexplained cytotoxicity can indeed be a sign of off-target activity. Here’s a systematic approach to investigate this:

    • Confirm On-Target Effect: First, verify that this compound is inhibiting SREBP signaling as expected at the concentrations causing toxicity. You can do this by measuring the expression of known SREBP target genes (e.g., FASN, HMGCR) via qPCR or by assessing the levels of mature SREBP protein by Western blot.

    • Dose-Response Analysis: Perform a detailed dose-response curve for both SREBP inhibition and cytotoxicity. A significant rightward shift in the IC50 for cytotoxicity compared to the IC50 for SREBP inhibition would suggest the on-target effect is separable from the toxicity.

    • Control Compound: If available, use a structurally distinct SREBP inhibitor as a control. If this compound inhibits SREBP without causing similar toxicity, it strengthens the hypothesis of an this compound-specific off-target effect.

    • Rescue Experiment: Attempt to rescue the cytotoxic phenotype by supplementing the culture medium with lipids or cholesterol. If the toxicity is due to the on-target effect of blocking lipogenesis, supplementation may alleviate it. If toxicity persists, it is more likely an off-target effect.

    Experimental Workflow for Investigating Unexpected Cytotoxicity

    G A Unexpected Cytotoxicity Observed B Confirm SREBP Inhibition (qPCR/Western) A->B C Detailed Dose-Response (Cytotoxicity vs. SREBP activity) B->C D Use Structurally Different SREBP Inhibitor C->D E Lipid/Cholesterol Rescue Experiment D->E F Hypothesize Off-Target Effect E->F Toxicity Persists G On-Target Effect Confirmed E->G Toxicity Rescued

    Workflow for troubleshooting unexpected cytotoxicity.

Issue 2: this compound Affects a Signaling Pathway Seemingly Unrelated to Lipid Metabolism

  • Question: My results show that this compound is modulating a signaling pathway (e.g., a kinase cascade) that I don't expect to be downstream of SREBP. How can I investigate this potential off-target activity?

  • Answer: This is a strong indicator of a potential off-target interaction. Here’s how you can approach this:

    • Direct Kinase Inhibition Assay: If you suspect a specific kinase is being affected, you can test this compound in a direct, in vitro kinase assay for that enzyme.

    • Broad Kinase Profiling: To get a broader view, it is highly recommended to screen this compound against a panel of kinases. This can be done through commercial services and will provide data on which kinases, if any, are inhibited by this compound and at what concentrations.

    • Phospho-Proteomics: A more unbiased approach is to use mass spectrometry-based phospho-proteomics to see global changes in protein phosphorylation in response to this compound treatment. This can reveal unexpected changes in signaling pathway activation.

    Hypothetical Kinase Profiling Data for this compound

    The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

    Kinase TargetIC50 (µM)% Inhibition @ 10 µM
    SREBP (On-Target) 1.0 95%
    Kinase A> 505%
    Kinase B8.560%
    Kinase C> 502%
    Kinase D15.245%

    This table illustrates how you would present data from a kinase profiling experiment, highlighting potential off-target kinases B and D.

    Signaling Pathway Diagram: Investigating Off-Target Kinase Effects

    G cluster_0 Intended Pathway cluster_1 Suspected Off-Target Pathway This compound This compound SREBP SREBP This compound->SREBP Inhibits KinaseX Kinase X This compound->KinaseX ? Inhibits ? Lipogenesis Lipogenesis SREBP->Lipogenesis Regulates DownstreamEffector Downstream Effector KinaseX->DownstreamEffector CellularResponse Unexpected Cellular Response DownstreamEffector->CellularResponse

    Hypothesized off-target effect of this compound on a kinase pathway.

Experimental Protocols

Protocol 1: Western Blot for Mature SREBP

This protocol is to confirm the on-target activity of this compound by measuring the levels of the mature, nuclear form of SREBP.

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of this compound or vehicle control for the desired time (e.g., 12-24 hours).

  • Cell Lysis and Nuclear Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a hypotonic buffer to isolate the cytoplasmic fraction.

    • Lyse the remaining nuclear pellet in a nuclear extraction buffer.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the N-terminus of SREBP (which detects the mature form). Use an antibody for a nuclear loading control (e.g., Lamin B1).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and imaging system.

  • Analysis: Quantify the band intensity for mature SREBP and normalize to the loading control.

Protocol 2: Kinase Selectivity Profiling (General Workflow)

This outlines the general steps for assessing the selectivity of this compound against a panel of kinases, typically performed as a service by specialized companies.

  • Compound Submission: Provide a high-purity sample of this compound at a known concentration.

  • Assay Format: The service provider will typically use a fluorescence- or luminescence-based assay that measures kinase activity (e.g., ADP-Glo, Z'-LYTE).

  • Initial Screen: this compound is often first screened at a single high concentration (e.g., 10 µM) against a large kinase panel. The output is typically percent inhibition.

  • IC50 Determination: For any "hits" from the initial screen (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 value.

  • Data Analysis: The results are provided as a list of kinases and their corresponding IC50 values or percent inhibition. This allows for a direct comparison of the potency of this compound against its on-target versus potential off-targets.

Workflow for Kinase Selectivity Profiling

G A Prepare this compound Sample B Single Concentration Screen (e.g., 10 µM) vs. Large Kinase Panel A->B C Identify 'Hits' (% Inhibition > Threshold) B->C D Perform Dose-Response to Determine IC50 for Hits C->D E Analyze and Compare On-Target vs. Off-Target Potency D->E

References

troubleshooting FGH10019 in vivo instability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: FGH10019 is a hypothetical compound. This guide is based on common challenges encountered during in vivo studies of small molecule inhibitors and is for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the fictitious Kinase-X (KX), a serine/threonine kinase. KX is a critical downstream effector of the Growth Factor Receptor Y (GFRY) signaling pathway. Aberrant activation of this pathway is implicated in certain proliferative diseases. By inhibiting KX, this compound is designed to block downstream signaling, leading to cell cycle arrest and apoptosis in GFRY-activated cells.

Q2: What is the primary challenge observed with this compound in in vivo studies?

A2: The most frequently reported issue is significant in vivo instability, leading to rapid clearance and suboptimal plasma exposure. This manifests as a discrepancy between high in vitro potency and limited in vivo efficacy.

Q3: How should I prepare and store this compound for in vivo experiments?

A3: this compound has low aqueous solubility. Stock solutions should be prepared in 100% DMSO at a concentration of 50 mM and stored in small aliquots at -80°C to minimize freeze-thaw cycles.[1] For dosing, the DMSO stock should be freshly diluted in a suitable vehicle, such as 10% Solutol HS 15 in saline. It is critical to ensure the compound remains in solution and does not precipitate.[2]

Troubleshooting Guide: In Vivo Instability

Issue 1: Rapid Clearance and Low Plasma Exposure (AUC)

You've administered this compound to your animal model but pharmacokinetic (PK) analysis reveals a very short half-life (t½) and low Area Under the Curve (AUC), despite a high dose.

Potential Causes:

  • Rapid Metabolism: The compound may be rapidly metabolized by liver enzymes (e.g., Cytochrome P450s).[3]

  • Poor Solubility/Precipitation: The compound may precipitate out of the dosing vehicle or at the injection site, leading to poor absorption.[2]

  • High Protein Binding: Extensive binding to plasma proteins can lead to rapid clearance.

  • Instability in Formulation: The compound may be degrading in the dosing vehicle prior to administration.[1]

Troubleshooting Workflow:

G Start Low In Vivo Exposure Observed Formulation Assess Formulation Stability & Solubility Start->Formulation Decision1 Precipitation or Degradation? Formulation->Decision1 PK_Study Conduct Pilot PK Study (IV vs. Oral/IP) Decision2 Low Bioavailability? PK_Study->Decision2 Metabolism In Vitro Metabolism Assay (Microsomes, Hepatocytes) Decision3 High Metabolic Turnover? Metabolism->Decision3 Decision1->PK_Study No Solution1 Reformulate: - Use co-solvents (PEG400) - Nanosuspension - Lipid-based vehicle Decision1->Solution1 Yes Decision2->Metabolism No Solution2 Consider Alternative Route (e.g., SC, IV Infusion) Decision2->Solution2 Yes Solution3 Identify Metabolites (LC-MS) - Block metabolic soft spots - Co-dose with inhibitor Decision3->Solution3 Yes End Optimized Exposure Decision3->End No/Low Solution1->End Solution2->End Solution3->End

Diagram 1: Troubleshooting workflow for low in vivo exposure.

Recommended Experiments & Protocols:

  • Formulation Optimization: The choice of vehicle is critical for compounds with poor solubility.[2][4][5] Evaluating different formulations can dramatically improve exposure.

    • Protocol: Vehicle Screening

      • Prepare a 50 mM stock of this compound in DMSO.

      • Prepare several potential vehicle formulations (see Table 1).

      • Add the this compound stock to each vehicle to a final concentration of 5 mg/mL. Vortex thoroughly.

      • Visually inspect for precipitation immediately and after 1 hour at room temperature.

      • Analyze the concentration of the top and bottom fractions by HPLC to check for settling.

      • Select the most stable and homogenous formulation for initial PK studies.

    Vehicle IDCompositionVisual Clarity (1 hr)
    V110% DMSO, 40% PEG400, 50% SalineClear
    V210% Solutol HS 15 in PBSClear
    V320% Captisol® in WaterSlight Haze
    V45% DMSO in Corn OilSuspension
    Table 1: Example Formulation Screening Data.
  • Pharmacokinetic (PK) Study: Compare intravenous (IV) and oral (PO) or intraperitoneal (IP) administration to determine absolute bioavailability.

    • Protocol: Mouse PK Study (IV vs. PO)

      • Dose one cohort of mice (n=3) with this compound at 2 mg/kg via IV tail vein injection.

      • Dose a second cohort (n=3) with 10 mg/kg via oral gavage.

      • Collect blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • Process blood to plasma and store at -80°C.

      • Analyze plasma concentrations using a validated LC-MS/MS method.

      • Calculate PK parameters (t½, Cmax, AUC, F%).

    RouteDose (mg/kg)AUC (ng·h/mL)t½ (h)Cmax (ng/mL)Bioavailability (F%)
    IV212501.1980100%
    PO106500.815010.4%
    Table 2: Hypothetical Comparative PK Data.
Issue 2: High Inter-Animal Variability in Efficacy Studies

You observe that tumor growth inhibition is highly variable between animals in the same treatment group, making the results difficult to interpret.

Potential Causes:

  • Inconsistent Dosing: Formulation instability (precipitation) can lead to inaccurate dosing.

  • Biological Variability: Natural differences in animal metabolism or tumor development.[6]

  • Technical Variability: Inconsistent administration technique (e.g., oral gavage).[6]

Troubleshooting and Optimization:

  • Confirm Formulation Homogeneity: Before each dose, ensure the formulation is a homogenous solution or a fine, uniform suspension. Vortex the solution immediately before drawing each dose.

  • Refine Dosing Technique: Ensure all personnel are thoroughly trained on consistent administration techniques. For oral gavage, use appropriate needle sizes and ensure proper placement to avoid injury.[2]

  • Increase Group Size: A larger number of animals per group can help account for biological variability and increase statistical power.[7]

  • Blinding and Randomization: Implement blinding (investigators unaware of treatment groups) and randomization to reduce unconscious bias during the study.[8]

Signaling Pathway Diagram

This compound is designed to inhibit Kinase-X (KX) within the GFRY signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRY GFRY Receptor Adaptor Adaptor Protein GFRY->Adaptor Activates RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK KX Kinase-X (KX) RAF->KX ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription KX->Transcription This compound This compound This compound->KX Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->GFRY Binds

Diagram 2: Proposed GFRY-KX signaling pathway.

References

Technical Support Center: FGH10019 Efficacy in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the use of FGH10019 in their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound?

A1: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 2 years. For in vivo studies, this compound can be formulated in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80.

Q2: What is the typical concentration range for in vitro experiments with this compound?

A2: The optimal concentration of this compound depends on the cell type and the specific assay. For initial experiments, we recommend a dose-response study ranging from 1 nM to 10 µM. Based on internal data, most sensitive cancer cell lines show an IC50 value between 10 nM and 500 nM for cell viability.

Q3: What are the primary cellular targets of this compound?

A3: this compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, FGFR2, and FGFR3. It functions by competing with ATP for the binding site in the kinase domain, thereby inhibiting autophosphorylation and blocking downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways.

Q4: What positive and negative controls are recommended when using this compound?

A4:

  • Positive Control: A known, well-characterized FGFR inhibitor can be used to ensure the experimental system is responsive to FGFR inhibition.

  • Negative Control: A vehicle-only control (e.g., DMSO at the same final concentration as the this compound-treated samples) is essential to account for any effects of the solvent on the cells.

  • Cell Line Controls: Include a cell line known to be sensitive to FGFR inhibition (e.g., one with an FGFR gene amplification or activating mutation) and one known to be resistant.

Troubleshooting Guide

Q1: I am not observing the expected decrease in cell viability after this compound treatment. What are some possible causes?

A1: There are several potential reasons for a lack of efficacy. Consider the following troubleshooting steps:

  • Cell Line Resistance: The cell line you are using may not depend on FGFR signaling for survival. Verify the FGFR status (expression, mutations, or amplification) of your cell line.

  • Compound Inactivity: Ensure the this compound stock solution was prepared and stored correctly. Improper storage or multiple freeze-thaw cycles can degrade the compound. Test the compound on a known sensitive cell line to confirm its activity.

  • Assay Duration and Seeding Density: The duration of the experiment may be too short for cytotoxic or anti-proliferative effects to become apparent. Consider extending the treatment time (e.g., from 48h to 72h). Additionally, ensure the initial cell seeding density is optimal for the assay duration.

  • Media Components: Components in the cell culture media, such as high concentrations of growth factors, may be competing with the inhibitory effect of this compound. Consider using media with reduced serum or growth factors.

Q2: Western blot analysis shows weak or no inhibition of downstream targets (e.g., p-FGFR, p-ERK) after treatment. What should I do?

A2: This issue often points to problems with the experimental timeline or procedure.

  • Timing of Analysis: The phosphorylation of downstream targets like ERK can be transient. We recommend performing a time-course experiment (e.g., 0.5, 1, 2, 4, and 8 hours post-treatment) to identify the optimal time point for observing maximal inhibition.

  • Serum Starvation: To reduce baseline pathway activation, it is crucial to serum-starve the cells for 12-24 hours before treatment. After starvation, stimulate the cells with a relevant FGF ligand (e.g., FGF2) for a short period (15-30 minutes) in the presence or absence of this compound to observe clear inhibition of ligand-induced signaling.

  • Antibody Quality: Verify the specificity and efficacy of your primary and secondary antibodies. Use appropriate positive controls (e.g., lysates from cells known to have high p-ERK levels) to confirm that the antibodies are working correctly.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeFGFR StatusIC50 (nM)
NCI-H1581Lung CancerFGFR1 Amplification15
MGH-U3Bladder CancerFGFR3 Fusion28
SNU-16Gastric CancerFGFR2 Amplification45
A549Lung CancerFGFR Wild-Type>10,000
MCF-7Breast CancerFGFR Wild-Type>10,000

Table 2: Dose-Response Effect of this compound on p-ERK Levels in NCI-H1581 Cells

This compound Concentration (nM)p-ERK Inhibition (%)
112
1048
5085
10096
50099

Key Experimental Protocol

Protocol: Western Blot Analysis of FGFR Pathway Inhibition

  • Cell Seeding: Plate NCI-H1581 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 18-24 hours.

  • Compound Treatment: Pretreat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 2 hours.

  • Ligand Stimulation: Add FGF2 ligand to a final concentration of 20 ng/mL to all wells (except for an unstimulated control) and incubate for 20 minutes at 37°C.

  • Cell Lysis: Immediately place plates on ice, wash wells twice with ice-cold PBS, and add 150 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate the proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-FGFR, anti-p-ERK, anti-total-ERK, anti-Actin) overnight at 4°C. The following day, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of inhibition relative to the stimulated control.

Visualizations

FGH10019_Signaling_Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates This compound This compound This compound->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes IC50_Workflow A 1. Seed cells in 96-well plates B 2. Allow cells to adhere (24 hours) A->B C 3. Add serial dilutions of this compound B->C D 4. Incubate for 72 hours C->D E 5. Add cell viability reagent (e.g., CellTiter-Glo) D->E F 6. Measure luminescence E->F G 7. Normalize data to vehicle control F->G H 8. Plot dose-response curve & calculate IC50 G->H Troubleshooting_Efficacy Start Low Efficacy Observed Check1 Is the compound active? Start->Check1 Action1a Test on a known sensitive cell line Check1->Action1a No Action1b Prepare fresh stock solution Check1->Action1b No Check2 Is the cell line FGFR-dependent? Check1->Check2 Yes End Problem Resolved Action1a->End Action1b->End Action2 Verify FGFR status (amplification, mutation) Check2->Action2 No Check3 Is the assay protocol optimal? Check2->Check3 Yes Action2->End Action3a Increase incubation time Check3->Action3a No Action3b Optimize cell seeding density Check3->Action3b No Action3c Reduce serum in media Check3->Action3c No Action3a->End Action3b->End Action3c->End

Technical Support Center: FGH10019

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using FGH10019 in cell line-based experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound.

Issue Possible Cause Recommended Solution
Inconsistent IC50 values across experiments 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Degradation of this compound stock solution.1. Use cells within a consistent, low passage number range.2. Ensure a uniform cell seeding density for all experiments.3. Prepare fresh this compound dilutions from a new stock for each experiment. Aliquot and store the main stock at -80°C.
High variability in apoptosis assay results 1. Sub-optimal concentration of Annexin V or Propidium Iodide (PI).2. Cells harvested too harshly.1. Titrate Annexin V and PI to determine the optimal concentration for your cell line.2. Use a gentle cell scraping or trypsinization method to minimize mechanical damage to the cells.
Unexpected cell morphology changes not indicative of apoptosis 1. Off-target effects of this compound at high concentrations.2. Contamination of cell culture.1. Perform dose-response experiments to identify the optimal concentration range for inducing apoptosis without significant off-target effects.2. Regularly check cell cultures for any signs of contamination.
No significant increase in cell cycle arrest at G1 phase 1. The cell line may not be sensitive to this compound-induced G1 arrest.2. Insufficient incubation time with this compound.1. Test a panel of different cell lines to identify a sensitive model.2. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation time for observing G1 arrest.

Frequently Asked Questions (FAQs)

What is the proposed mechanism of action for this compound?

This compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway. By inhibiting this pathway, this compound leads to the dephosphorylation of Akt, which in turn affects downstream effectors, ultimately resulting in the induction of apoptosis and cell cycle arrest in cancer cells.

Which cell lines are most sensitive to this compound?

Sensitivity to this compound can vary between cell lines. Generally, cell lines with a constitutively active PI3K/Akt pathway, such as those with PTEN mutations, tend to be more sensitive. The table below summarizes the IC50 values for this compound in a few common cancer cell lines.

This compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h treatment
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
U87-MGGlioblastoma2.5
PC-3Prostate Cancer8.1

Apoptosis Induction by this compound

The following table summarizes the percentage of apoptotic cells in different cell lines after treatment with this compound (10 µM) for 48 hours, as determined by Annexin V/PI staining followed by flow cytometry.

Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)
MCF-715.322.7
A5498.914.2
U87-MG25.135.4
PC-312.618.9

Effect of this compound on Cell Cycle Distribution

The table below shows the percentage of cells in each phase of the cell cycle after treatment with this compound (10 µM) for 24 hours.

Cell Line% G1 Phase% S Phase% G2/M Phase
MCF-768.215.116.7
A54955.428.316.3
U87-MG75.910.213.9
PC-362.820.516.7

Experimental Protocols

MTT Assay for Cell Viability
  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Staining for Apoptosis
  • Treat cells with this compound for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Propidium Iodide Staining for Cell Cycle Analysis
  • Treat cells with this compound for 24 hours.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a solution containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cells by flow cytometry.

Visualizations

FGH10019_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 p-Akt p-Akt PIP3->p-Akt Activates Akt Akt Downstream Effectors Downstream Effectors p-Akt->Downstream Effectors This compound This compound This compound->PI3K Inhibits Apoptosis Apoptosis Downstream Effectors->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Downstream Effectors->Cell Cycle Arrest

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to apoptosis and cell cycle arrest.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells in Plates FGH10019_Treatment Treat with this compound Cell_Seeding->FGH10019_Treatment MTT_Assay MTT Assay for Viability FGH10019_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis FGH10019_Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining for Cell Cycle FGH10019_Treatment->Cell_Cycle_Assay Data_Acquisition Data Acquisition (Plate Reader/Flow Cytometer) MTT_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Cell_Cycle_Assay->Data_Acquisition Data_Interpretation Data Interpretation and Conclusion Data_Acquisition->Data_Interpretation

Caption: General experimental workflow for assessing the toxicity of this compound in cell lines.

Troubleshooting_Logic Start Inconsistent Results? Check_Cells Cell Passage & Seeding Density? Start->Check_Cells Yes Check_Compound This compound Stock Integrity? Start->Check_Compound Yes Check_Assay Assay Protocol & Reagents? Start->Check_Assay Yes Solution_Cells Use low passage cells Ensure consistent seeding Check_Cells->Solution_Cells Issue Found Solution_Compound Prepare fresh aliquots Check_Compound->Solution_Compound Issue Found Solution_Assay Titrate reagents Optimize protocol Check_Assay->Solution_Assay Issue Found

Caption: A logical flowchart for troubleshooting inconsistent experimental results with this compound.

unexpected results with FGH10019 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FGH10019, a novel inhibitor of Sterol Regulatory Element-Binding Protein (SREBP).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.[1][2] It functions by preventing the proteolytic cleavage and activation of SREBPs, which are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid biosynthesis. The half-maximal inhibitory concentration (IC50) for this compound is approximately 1 µM.[1]

Q2: How should I prepare and store this compound stock solutions?

This compound is typically provided as a powder. For in vitro experiments, it is soluble in DMSO.[3] It is critical to note that solutions of this compound are unstable and should be prepared fresh for each experiment.[2] If long-term storage of a stock solution is necessary, it is recommended to store it in aliquots at -80°C for up to two years or at -20°C for up to one year to minimize freeze-thaw cycles.[1][3]

Table 1: this compound Stock Solution Preparation

FeatureRecommendation
Solvent DMSO (use freshly opened, as hygroscopic DMSO can affect solubility)[1][3]
Powder Storage -20°C for up to 3 years[1]
Solution Stability Unstable, prepare fresh before use[2]
Long-term Solution Storage Aliquot and store at -80°C (up to 2 years) or -20°C (up to 1 year)[1][3]

Q3: What are the expected downstream effects of this compound treatment in cell culture?

Treatment with this compound is expected to decrease the levels of the mature, nuclear form of SREBPs (both SREBP-1 and SREBP-2). This leads to the downregulation of SREBP target genes involved in lipid metabolism. Consequently, a reduction in the mRNA and protein levels of enzymes such as Fatty Acid Synthase (FASN) and HMG-CoA Reductase (HMGCR) should be observed. This can result in decreased cell proliferation and, at higher concentrations or longer exposure times, a reduction in cell viability.[4] In some cancer cell lines, inhibition of the SREBP pathway has been shown to sensitize them to other therapeutic agents.[5]

Troubleshooting Guide

Issue 1: No observable effect on SREBP target gene expression or cell phenotype.

  • Possible Cause 1: Inactive this compound.

    • Troubleshooting Step: Due to the instability of this compound in solution, ensure that stock solutions are prepared fresh before each experiment.[2] If using a previously prepared stock, verify its storage conditions and duration. Consider purchasing a new batch of the compound.

  • Possible Cause 2: Suboptimal concentration.

    • Troubleshooting Step: The reported IC50 is approximately 1 µM.[1] Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration for your specific cell line and experimental conditions.

  • Possible Cause 3: Insufficient incubation time.

    • Troubleshooting Step: The effects on gene expression and protein levels may take time to become apparent. Conduct a time-course experiment (e.g., 12, 24, 48, and 72 hours) to identify the optimal treatment duration.

Issue 2: Higher than expected cytotoxicity or cell death.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: While this compound is a potent SREBP inhibitor, off-target effects can occur, especially at high concentrations.[6] It is advisable to use the lowest effective concentration determined from your dose-response studies. Consider using a structurally different SREBP inhibitor (e.g., fatostatin) as a control to see if the cytotoxic effects are specific to this compound's chemical structure. Some studies on other SREBP inhibitors have noted unexpected cytotoxic effects that may be independent of SREBP inhibition.[7][8]

  • Possible Cause 2: Cell line sensitivity.

    • Troubleshooting Step: Different cell lines can have varying sensitivities to perturbations in lipid metabolism. Perform a cell viability assay (e.g., MTT or ATP-based assay) to determine the IC50 for your specific cell line.[9][10]

  • Possible Cause 3: Solvent toxicity.

    • Troubleshooting Step: Ensure that the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically below 0.5%). Run a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to rule out solvent-induced cytotoxicity.

Issue 3: Unexpected or paradoxical results, such as increased liver injury in vivo.

  • Possible Cause: Complex biological response to SREBP inhibition.

    • Troubleshooting Step: Be aware that inhibiting a central metabolic pathway like SREBP can have complex and sometimes counterintuitive effects in certain biological contexts. For example, one study in a murine model of nonalcoholic steatohepatitis (NASH) found that inhibiting the SREBP pathway exacerbated liver injury and fibrosis despite reducing fat accumulation.[11] This highlights the importance of carefully characterizing the effects of this compound in your specific experimental model and considering the broader metabolic and cellular context. Some SREBP inhibitors have also been found to have effects on the cell cycle, such as inducing a G2/M arrest, which may be independent of their effects on SREBP.[8]

Data Presentation

Table 2: Representative Data on Cell Viability (MTT Assay) after 48h this compound Treatment

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)
Prostate Cancer (PC-3) 0 (Vehicle)100 ± 4.5
0.585 ± 5.1
1.052 ± 3.8
5.021 ± 2.9
10.08 ± 1.5
Hepatocellular Carcinoma (HepG2) 0 (Vehicle)100 ± 5.2
0.592 ± 4.7
1.068 ± 6.1
5.035 ± 4.3
10.015 ± 2.8

Table 3: Representative Data on Relative mRNA Expression (qRT-PCR) after 24h this compound Treatment in PC-3 Cells

Target GeneThis compound Concentration (µM)Relative mRNA Expression (Fold Change vs. Vehicle; Mean ± SD)
FASN 0 (Vehicle)1.00 ± 0.12
1.00.45 ± 0.08
5.00.18 ± 0.05
HMGCR 0 (Vehicle)1.00 ± 0.15
1.00.52 ± 0.09
5.00.25 ± 0.06
ACTB (Control) 0 (Vehicle)1.00 ± 0.09
1.00.98 ± 0.11
5.01.02 ± 0.10

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working solution of this compound in culture medium from a freshly prepared DMSO stock. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound working solutions to the corresponding wells. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of SREBP-2 Cleavage

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations for the chosen duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30-40 µg) onto an 8% SDS-polyacrylamide gel. Run the gel until adequate separation of the precursor (~125 kDa) and mature (~68 kDa) forms of SREBP-2 is achieved.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for the N-terminus of SREBP-2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]

  • Analysis: Quantify the band intensities for the precursor and mature forms of SREBP-2. A decrease in the mature form relative to the precursor form indicates inhibition of SREBP-2 cleavage.

Visualizations

SREBP_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG Sterols promote binding S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Transport via COPII vesicles S2P Site-2 Protease (S2P) S1P->S2P Cleavage 1 nSREBP Mature nSREBP S2P->nSREBP Cleavage 2 (releases nSREBP) SRE Sterol Response Element (SRE) nSREBP->SRE Binds to Lipid_Genes Lipid Synthesis Genes (FASN, HMGCR, etc.) SRE->Lipid_Genes Activates Transcription This compound This compound This compound->SREBP_SCAP Inhibits ER-Golgi Transport Sterols Low Sterols Sterols->SREBP_SCAP Allows transport to Golgi PI3K_Akt PI3K/Akt/mTORC1 PI3K_Akt->SREBP_SCAP Promotes ER exit

Caption: SREBP signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_NoEffect cluster_Toxicity cluster_Paradoxical Start Unexpected Result with This compound Treatment No_Effect No Observable Effect Start->No_Effect High_Toxicity High Cytotoxicity Start->High_Toxicity Paradoxical_Result Paradoxical Result Start->Paradoxical_Result Check_Compound Prepare Fresh this compound Solution No_Effect->Check_Compound Lower_Conc Use Lowest Effective Dose High_Toxicity->Lower_Conc Review_Lit Review Literature for Model-Specific Effects Paradoxical_Result->Review_Lit Dose_Response Perform Dose-Response (0.1-20 µM) Check_Compound->Dose_Response Time_Course Perform Time-Course (12-72h) Dose_Response->Time_Course Check_Solvent Run Vehicle Control (DMSO) Lower_Conc->Check_Solvent Alt_Inhibitor Test Alternative SREBP Inhibitor Check_Solvent->Alt_Inhibitor Assess_Off_Target Assess Off-Target Markers (e.g., Cell Cycle) Review_Lit->Assess_Off_Target

Caption: A logical workflow for troubleshooting unexpected this compound results.

References

Validation & Comparative

FGH10019: A Comparative Analysis with Other SREBP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FGH10019 with other prominent Sterol Regulatory Element-Binding Protein (SREBP) inhibitors, including fatostatin, betulin, and PF-429242. The information presented is supported by experimental data to facilitate an objective evaluation of these compounds for research and drug development purposes.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and other selected SREBP inhibitors.

InhibitorTargetMechanism of ActionIC50 / Effective ConcentrationOrganism/Cell Line
This compound SREBP-1, SREBP-2Inhibits ER-to-Golgi transport of SREBPs~1 µM[1]CHO-K1 cells[1]
Fatostatin SREBP-1, SREBP-2Binds to SCAP and inhibits ER-to-Golgi transport of SREBPs~10 µM[1]Mammalian cells
Betulin SREBP-1, SREBP-2Induces interaction of SCAP and Insig, preventing SREBP processing1-10 µM (effective concentration)Rat hepatocytes (CRL-1601)
PF-429242 Site-1 Protease (S1P)Reversible, competitive inhibitor of S1P175 nM (for S1P)[2]CHO cells

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and a typical experimental approach for evaluating these inhibitors, the following diagrams have been generated.

SREBP_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Precursor SREBP Precursor SREBP SCAP SCAP Precursor SREBP->SCAP binds S1P S1P Precursor SREBP->S1P transport via COPII vesicles Insig Insig SCAP->Insig binds (sterol-dependent) S2P S2P S1P->S2P cleavage Nucleus Nucleus S2P->Nucleus release of nSREBP SRE Sterol Response Element Nucleus->SRE binds Target Gene Expression Target Gene Expression SRE->Target Gene Expression activates This compound This compound Fatostatin This compound->Precursor SREBP inhibit transport Betulin Betulin Betulin->SCAP promotes Insig binding PF429242 PF-429242 PF429242->S1P inhibits

Caption: SREBP signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_data Data Analysis Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment SREBP Cleavage Assay SREBP Cleavage Assay Inhibitor Treatment->SREBP Cleavage Assay assess processing Reporter Gene Assay Reporter Gene Assay Inhibitor Treatment->Reporter Gene Assay measure transcriptional activity Gene Expression Analysis Gene Expression Analysis Inhibitor Treatment->Gene Expression Analysis quantify target genes Lipid Synthesis Assay Lipid Synthesis Assay Inhibitor Treatment->Lipid Synthesis Assay determine metabolic effect Data Interpretation Data Interpretation SREBP Cleavage Assay->Data Interpretation Reporter Gene Assay->Data Interpretation Gene Expression Analysis->Data Interpretation Lipid Synthesis Assay->Data Interpretation

Caption: A typical experimental workflow for evaluating SREBP inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of SREBP inhibitors.

SREBP Cleavage Assay (Western Blot)

This assay is used to determine the effect of an inhibitor on the proteolytic processing of SREBP. The assay measures the relative amounts of the precursor (inactive) and mature (active) forms of SREBP.

Materials:

  • Cultured cells (e.g., HEK293, HepG2, or CHO cells)

  • SREBP inhibitor (e.g., this compound)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SREBP-1 or SREBP-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the SREBP inhibitor at various concentrations for a specified time (e.g., 16-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against SREBP overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities for the precursor and mature forms of SREBP. A decrease in the mature form relative to the precursor form indicates inhibition of SREBP processing.

SRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of SREBPs by using a reporter construct containing a luciferase gene under the control of a promoter with SREs.

Materials:

  • Cultured cells (e.g., HEK293T)

  • SRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • SREBP inhibitor

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect cells with the SRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours, treat the transfected cells with the SREBP inhibitor at various concentrations for another 16-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of SREBP transcriptional activity.

Cholesterol and Fatty Acid Synthesis Assays

These assays determine the effect of SREBP inhibitors on the de novo synthesis of cholesterol and fatty acids.

3.3.1. Cholesterol Synthesis Assay

Materials:

  • Cultured cells (e.g., HepG2)

  • SREBP inhibitor

  • [¹⁴C]-acetate or [³H]-water

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Scintillation counter and fluid

Procedure:

  • Cell Treatment: Treat cells with the SREBP inhibitor for a specified duration.

  • Radiolabeling: Add [¹⁴C]-acetate or [³H]-water to the culture medium and incubate for a few hours to allow for incorporation into newly synthesized cholesterol.

  • Lipid Extraction: Wash the cells and extract the lipids using an appropriate solvent system.

  • Quantification: Separate the cholesterol fraction (e.g., by thin-layer chromatography) and measure the radioactivity using a scintillation counter.

  • Analysis: A decrease in radioactivity in the cholesterol fraction of inhibitor-treated cells compared to control cells indicates inhibition of cholesterol synthesis.

3.3.2. Fatty Acid Synthesis Assay

Materials:

  • Cultured cells

  • SREBP inhibitor

  • [¹⁴C]-acetate

  • Saponification reagent (e.g., ethanolic KOH)

  • Acidification reagent (e.g., H₂SO₄)

  • Hexane for extraction

  • Scintillation counter and fluid

Procedure:

  • Cell Treatment and Radiolabeling: Treat cells with the inhibitor and then incubate with [¹⁴C]-acetate.

  • Saponification and Extraction: Lyse the cells and saponify the lipids to release fatty acids. Acidify the mixture and extract the fatty acids with hexane.

  • Quantification: Measure the radioactivity in the hexane phase using a scintillation counter.

  • Analysis: A reduction in radioactivity in the fatty acid fraction of treated cells indicates inhibition of fatty acid synthesis.

This guide provides a foundational comparison of this compound with other key SREBP inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the provided protocols to their specific experimental needs.

References

Validating the Inhibitory Effect of FGH10019 on SREBP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sterol Regulatory Element-Binding Proteins (SREBPs) are crucial transcription factors that govern the synthesis of cholesterol, fatty acids, and triglycerides. Their overactivation is implicated in a range of metabolic diseases, including nonalcoholic steatohepatitis (NASH), diabetes, and certain cancers. Consequently, inhibiting the SREBP pathway presents a promising therapeutic strategy. This guide provides an objective comparison of FGH10019, a novel SREBP inhibitor, with other known alternatives, supported by experimental data and detailed protocols to aid in research and development.

Comparative Analysis of SREBP Inhibitors

This compound has been identified as a potent inhibitor of both SREBP-1 and SREBP-2[1]. Its performance, particularly when compared to the widely studied inhibitor Fatostatin, demonstrates a significant improvement in potency. The following table summarizes the quantitative data for this compound and other key SREBP inhibitors.

CompoundTarget/MechanismCell-Based IC₅₀ / Effective ConcentrationKey Features
This compound SREBP-1 and SREBP-2 activation[1]~1 µM (Inhibition of SREBP-2 cleavage)[2][3]A diarylthiazole derivative; 5-10 times more potent than Fatostatin in cleavage assays[2].
Fatostatin Inhibits SCAP's ER-to-Golgi transport, blocking SREBP-1/2 activation[4].~5.6 - 10 µM (Inhibition of SREBP cleavage/activation)[2][5].A well-characterized but less potent SCAP binder[4].
PF-429242 Reversible, competitive inhibitor of Site-1 Protease (S1P)[6][7].~0.175 µM (S1P inhibition); ~0.53 µM (Cholesterol synthesis inhibition)[6][7].Highly potent inhibitor of the SREBP cleavage step; does not target the SCAP transport mechanism[8].
Betulin Induces SCAP-Insig interaction, retaining the SREBP-SCAP complex in the ER[9].~14.5 µM (K562 cells)[10][11].A natural pentacyclic triterpenoid; also shows non-specific effects on SREBP-1 and SREBP-2[12].
Berberine Indirectly inhibits SREBP via AMPK activation, which suppresses SREBP-1c processing and nuclear translocation[13][14]. Also downregulates SCAP expression[15].Varies by cell type and assay (µM range).A natural product with a pleiotropic mechanism of action affecting multiple metabolic pathways[16].

SREBP Activation and Inhibition Pathway

The diagram below illustrates the canonical SREBP activation pathway, which begins with the SREBP-SCAP complex in the endoplasmic reticulum (ER). Under low sterol conditions, the complex translocates to the Golgi apparatus, where SREBP is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). The liberated N-terminal domain then enters the nucleus to activate target gene expression. The diagram highlights the points of intervention for this compound and its alternatives.

SREBP_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Inhibitors_ER Inhibition Point cluster_Golgi Golgi Apparatus cluster_Inhibitors_Golgi Inhibition Point cluster_Nucleus Nucleus SREBP_Precursor SREBP Precursor (Inactive) SCAP SCAP SREBP_Precursor->SCAP Binds S1P Site-1 Protease (S1P) SREBP_Precursor->S1P ER-to-Golgi Transport Insig Insig SCAP->Insig Bound by Sterols This compound This compound This compound->SREBP_Precursor Blocks Transport Fatostatin Fatostatin Fatostatin->SREBP_Precursor Blocks Transport Betulin Betulin (via Insig) Betulin->Insig Stabilizes S2P Site-2 Protease (S2P) S1P->S2P First Cleavage SREBP_Mature Mature SREBP (Active Transcription Factor) S2P->SREBP_Mature Second Cleavage PF_429242 PF-429242 PF_429242->S1P Inhibits Genes Target Genes (e.g., FASN, LDLR) SREBP_Mature->Genes Activates Transcription

Caption: SREBP signaling pathway and points of inhibition.

Experimental Protocols

Validating the inhibitory effect of compounds like this compound on SREBP activation typically involves monitoring the proteolytic cleavage of the SREBP precursor.

Protocol 1: SREBP Cleavage Assay by Western Blot

This method directly measures the inhibition of SREBP processing by quantifying the reduction of the mature, nuclear form of SREBP. The IC₅₀ for this compound was determined using a similar protocol[2].

  • Cell Culture and Treatment:

    • Plate cells (e.g., CHO-K1, HepG2) and grow to 70-80% confluency.

    • Induce SREBP processing by culturing cells in a sterol-depleted medium (e.g., Medium C with 5% lipoprotein-deficient serum) for 16-24 hours[17].

    • Treat cells with a serial dilution of the inhibitor (e.g., this compound, 0.1 µM to 20 µM) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).

  • Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Prepare separate nuclear and membrane/cytosolic protein fractions using a nuclear extraction kit according to the manufacturer's instructions. This separation is critical to distinguish the precursor from the mature form.

    • Alternatively, prepare whole-cell lysates[18].

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 30-50 µg of protein per sample on an 8-10% SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane[19].

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for SREBP-1 or SREBP-2. The antibody should detect both the precursor form (~125 kDa) and the mature nuclear form (~68 kDa)[20].

    • Incubate with a loading control antibody (e.g., GAPDH for whole-cell/cytosolic fractions, Lamin B1 for nuclear fractions).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature[19].

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of the mature SREBP form to the precursor form or normalize the mature form to the loading control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

Protocol 2: High-Throughput Screening via Lipid-Dependent Growth Assay

This protocol is designed to screen compound libraries for SREBP inhibitors by leveraging the fact that SREBPs are essential for cell growth only under lipid-depleted conditions[21][22].

  • Assay Setup:

    • Plate cancer cells (e.g., pancreatic, breast) in 96-well or 384-well plates.

    • Prepare two sets of media: Lipid-Poor (LP) medium and Lipid-Rich (LR) medium (LP medium supplemented with lipids like oleic acid, cholesterol, and mevalonate)[21].

    • Add test compounds at desired concentrations to replicate plates for both LP and LR conditions.

  • Incubation and Growth Measurement:

    • Incubate plates for 72-96 hours.

    • Measure cell viability/growth using an appropriate method, such as a Crystal Violet growth assay or a luminescence-based assay (e.g., CellTiter-Glo).

  • Hit Identification and Analysis:

    • Calculate the percentage of growth inhibition for each compound in both LP and LR media relative to vehicle controls.

    • Identify "hits" as compounds that selectively inhibit growth in LP medium but have minimal effect in LR medium. This lipid-dependent inhibition suggests a specific action on the SREBP pathway.

    • Validate primary hits by performing dose-response curves and confirming their effect on SREBP cleavage (using Protocol 1) and target gene expression (by qRT-PCR).

Experimental Validation Workflow

The following diagram outlines a typical workflow for identifying and validating a novel SREBP inhibitor.

Workflow cluster_Screening Phase 1: Identification cluster_Validation Phase 2: In Vitro Validation cluster_InVivo Phase 3: Preclinical Testing HTS High-Throughput Screen (e.g., Lipid-Dependent Growth Assay) Hit_ID Primary Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Validate Hits Cleavage_Assay SREBP Cleavage Assay (Western Blot) Dose_Response->Cleavage_Assay Gene_Expression Target Gene Expression (qRT-PCR) Cleavage_Assay->Gene_Expression Animal_Model In Vivo Efficacy (e.g., ob/ob mice) Gene_Expression->Animal_Model Advance Lead Compound Tox Pharmacokinetics & Toxicology Animal_Model->Tox

Caption: Workflow for SREBP inhibitor discovery and validation.

References

FGH10019: A Preclinical SREBP Inhibitor in the Landscape of Lipid-Lowering Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the novel investigational agent FGH10019 with established lipid-lowering drugs for researchers, scientists, and drug development professionals.

The management of dyslipidemia is a cornerstone of cardiovascular disease prevention. While established therapies such as statins, ezetimibe, and PCSK9 inhibitors have revolutionized treatment, the quest for novel mechanisms to address residual risk and provide alternatives for intolerant patients continues. This compound, a preclinical compound, represents one such novel approach through the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs). This guide provides a comparative overview of this compound's mechanism of action against current standards of care, supported by available data and detailed experimental methodologies.

Mechanism of Action: A Tale of Two Pathways

Established lipid-lowering drugs target distinct points in cholesterol metabolism. This compound, however, intervenes at the level of transcriptional regulation of lipid biosynthesis.

This compound: An SREBP-2 Inhibitor

This compound is identified as a preclinical inhibitor of Sterol Regulatory Element-Binding Transcription Factor 1 (SREBF1) and Sterol regulatory element-binding protein 2 (SREBP-2)[1]. SREBPs are master regulators of lipid homeostasis. When intracellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the expression of genes involved in cholesterol and fatty acid synthesis. By inhibiting SREBP-1 and SREBP-2, this compound is presumed to decrease the production of cholesterol and fatty acids.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP-SCAP-Insig SREBP-SCAP-Insig Complex S1P Site-1 Protease (S1P) SREBP-SCAP-Insig->S1P Transport to Golgi Low Cholesterol Low Cholesterol Low Cholesterol->SREBP-SCAP-Insig Dissociation S2P Site-2 Protease (S2P) S1P->S2P Cleavage nSREBP Nuclear SREBP (nSREBP) S2P->nSREBP Release of nSREBP SRE Sterol Response Element (SRE) nSREBP->SRE Binds to Gene Transcription Lipid Synthesis Gene Transcription SRE->Gene Transcription This compound This compound This compound->SREBP-SCAP-Insig Inhibits Activation

Figure 1: this compound Mechanism of Action.

Established Lipid-Lowering Drugs: Diverse Mechanisms

In contrast, current therapies work through different mechanisms:

  • Statins (e.g., Atorvastatin, Rosuvastatin): Inhibit HMG-CoA reductase, a rate-limiting enzyme in cholesterol synthesis.

  • Ezetimibe: Blocks the absorption of dietary and biliary cholesterol from the small intestine.

  • PCSK9 Inhibitors (e.g., Evolocumab, Alirocumab): Monoclonal antibodies that prevent the degradation of LDL receptors, thereby increasing the clearance of LDL cholesterol from the bloodstream.

Established_Drugs_MoA cluster_Statins Statins cluster_Ezetimibe Ezetimibe cluster_PCSK9 PCSK9 Inhibitors HMG-CoA Reductase HMG-CoA Reductase Cholesterol Synthesis Cholesterol Synthesis HMG-CoA Reductase->Cholesterol Synthesis Catalyzes Statins Statins Statins->HMG-CoA Reductase Inhibit Intestinal Lumen Intestinal Lumen (Cholesterol) Enterocyte Enterocyte Intestinal Lumen->Enterocyte Absorption Ezetimibe Ezetimibe Ezetimibe->Intestinal Lumen Blocks Absorption PCSK9 PCSK9 LDL Receptor LDL Receptor PCSK9->LDL Receptor Degrades PCSK9 Inhibitors PCSK9 Inhibitors PCSK9 Inhibitors->PCSK9 Inhibit

Figure 2: Mechanisms of Established Lipid-Lowering Drugs.

Comparative Efficacy: A Look at the Data

While preclinical data on the lipid-lowering efficacy of this compound are not currently available in the public domain, the efficacy of established drugs is well-documented through extensive clinical trials. The following tables summarize the typical efficacy of these agents.

Table 1: Comparative Efficacy of Lipid-Lowering Drugs (Monotherapy)

Drug ClassAgentTypical LDL-C ReductionTypical Triglyceride ReductionTypical HDL-C Increase
Statins Atorvastatin (10-80mg)30-60%10-30%5-10%
Rosuvastatin (5-40mg)45-63%10-35%5-15%
Cholesterol Absorption Inhibitors Ezetimibe (10mg)15-20%5-10%1-5%
PCSK9 Inhibitors Evolocumab50-75%10-20%5-10%
Alirocumab40-60%10-20%5-10%

Table 2: Comparative Efficacy of Combination Therapies

CombinationTypical Additional LDL-C Reduction
Statin + Ezetimibe 15-25% (beyond statin alone)
Statin + PCSK9 Inhibitor 50-65% (beyond statin alone)

Key Experimental Protocols

The following are representative protocols for preclinical and clinical evaluation of lipid-lowering drugs.

Preclinical Evaluation in Animal Models

  • Objective: To assess the in vivo efficacy of a novel lipid-lowering agent in a relevant animal model of hyperlipidemia.

  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice or LDL receptor-deficient (LDLR-/-) mice are commonly used. These models develop hypercholesterolemia and atherosclerosis, particularly when fed a high-fat/high-cholesterol "Western" diet.

  • Experimental Workflow:

    Preclinical_Workflow Acclimatization Animal Acclimatization Baseline Baseline Blood Sampling Acclimatization->Baseline Diet High-Fat Diet Induction Baseline->Diet Randomization Randomization Diet->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Weekly Blood Sampling Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

    Figure 3: Preclinical Experimental Workflow.
  • Methodology:

    • Animal Selection and Acclimatization: Male ApoE-/- mice, 8-10 weeks old, are acclimatized for one week.

    • Diet-Induced Hyperlipidemia: Mice are fed a Western diet (e.g., 21% fat, 0.15% cholesterol) for 4-6 weeks to induce hyperlipidemia.

    • Baseline Measurements: Blood samples are collected via the tail vein to determine baseline lipid profiles (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

    • Randomization and Treatment: Animals are randomized into treatment groups (e.g., vehicle control, test compound at various doses, positive control like atorvastatin). The drug is administered daily via oral gavage for a specified period (e.g., 4-8 weeks).

    • Monitoring: Body weight is monitored weekly. Blood samples are collected periodically to assess changes in lipid levels.

    • Endpoint Analysis: At the end of the study, terminal blood is collected for final lipid analysis. Livers may be harvested for gene expression analysis (e.g., SREBP target genes). Aortas can be excised for en face analysis of atherosclerotic plaque area.

Clinical Trial Protocol for a Novel Lipid-Lowering Drug

  • Objective: To evaluate the efficacy and safety of a new lipid-lowering agent in patients with primary hypercholesterolemia.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group Phase III study.

  • Participant Population: Adult patients with primary hypercholesterolemia and a baseline LDL-C above a specified threshold (e.g., >130 mg/dL) despite dietary intervention.

  • Methodology:

    • Screening and Washout: Eligible patients undergo a screening period, and any current lipid-lowering medications are discontinued (washout period).

    • Randomization: Patients are randomized to receive the investigational drug, placebo, or an active comparator (e.g., atorvastatin) for a defined treatment period (e.g., 12-24 weeks).

    • Dosing: The investigational drug is administered at one or more dose levels.

    • Efficacy Assessments: The primary efficacy endpoint is the percent change in LDL-C from baseline to the end of the treatment period. Secondary endpoints include changes in other lipid parameters (Total Cholesterol, HDL-C, Triglycerides, ApoB) and the proportion of patients achieving target LDL-C levels.

    • Safety Monitoring: Adverse events, clinical laboratory tests (including liver function tests and creatine kinase), vital signs, and physical examinations are monitored throughout the study.

Conclusion and Future Outlook

This compound, as a preclinical SREBP inhibitor, represents a novel approach to lipid management by targeting the master regulators of lipid synthesis. In theory, this mechanism holds the potential to effectively lower both cholesterol and fatty acid levels. However, the lack of publicly available preclinical efficacy data for this compound makes a direct comparison with established lipid-lowering drugs speculative at this stage.

The development of SREBP inhibitors for dyslipidemia is an area of active research. While some natural products have shown SREBP inhibitory activity and lipid-lowering effects in preclinical models, the translation to potent and safe therapeutics for human use is a significant challenge. Future studies on this compound will need to demonstrate not only its efficacy in reducing plasma lipid levels in relevant animal models but also a favorable safety profile, particularly concerning liver function, given the central role of SREBPs in hepatic metabolism. For now, statins, ezetimibe, and PCSK9 inhibitors remain the well-established, evidence-based cornerstones of lipid-lowering therapy. The scientific community awaits further data to determine if this compound or other SREBP inhibitors will emerge as viable future options in the armamentarium against cardiovascular disease.

References

Unveiling the Impact of SREBP Inhibition: A Comparative Analysis of FGH10019 Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the novel SREBP inhibitor, FGH10019, with other known SREBP inhibitors. The following sections detail its cross-validated effects in various cancer cell lines, supported by experimental data and protocols.

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate lipogenesis, a process frequently dysregulated in cancer to meet the high lipid demand of rapidly proliferating cells.[1][2] Inhibition of SREBPs, therefore, presents a promising therapeutic strategy. This compound is a novel, orally available SREBP inhibitor that has demonstrated significant anti-tumor activity, particularly in prostate cancer models.[1][2] This guide will compare the efficacy of this compound with other SREBP inhibitors, Fatostatin and Betulin, across different cancer cell lines.

Comparative Efficacy of SREBP Inhibitors

The therapeutic potential of SREBP inhibitors is underscored by their ability to induce cell cycle arrest and apoptosis, and to suppress cancer cell proliferation and invasion. The following tables summarize the quantitative effects of this compound, Fatostatin, and Betulin in various cancer cell lines.

Inhibitor Cell Line Cancer Type Concentration Observed Effects Source
This compound C4-2Prostate Cancer5 µMIn combination with 1 nM docetaxel, significantly increased apoptosis.[2][2]
PC3Prostate Cancer5 µMIn combination with 1 nM docetaxel, significantly increased apoptosis.[2][2]
C4-2Prostate Cancer5 µMIncreased membrane permeability and intracellular docetaxel accumulation.[1][2][1][2]
PC3Prostate Cancer5 µMIncreased membrane permeability and intracellular docetaxel accumulation.[1][2][1][2]
Fatostatin LNCaPProstate Cancer0-20 µmol/LSuppressed cell proliferation and induced G2-M cell-cycle arrest.[3][3]
C4-2BProstate Cancer0-20 µmol/LSuppressed cell proliferation, induced G2-M cell-cycle arrest, and increased caspase-3/7 activity.[3][4][3][4]
DU145Prostate CancerNot specifiedInhibited serum-independent growth.[5][5]
Betulin Hepatocellular Carcinoma CellsLiver CancerNot specifiedReduced pro-inflammatory lipids and suppressed inflammation.[6][6]
Hepatocellular Carcinoma CellsLiver CancerNot specifiedEnhanced the antitumor effect of sorafenib.[6][6]
Prostate Cancer CellsProstate CancerNot specifiedDownregulated SREBP2 and its target genes.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of SREBP inhibitors.

Cell Viability and Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • 96-well microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/ml in PBS)[8]

  • Solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% sodium dodecyl sulfate, pH 4.7)[10]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and culture for 24 hours.

  • Treat cells with the desired concentrations of the SREBP inhibitor or vehicle control.

  • After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µl of MTT stock solution to each well.[9]

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • After incubation, add 100 µl of the solubilization solution to each well.[9]

  • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[9]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

Fluorescence Recovery After Photobleaching (FRAP) Analysis

FRAP is a microscopy technique used to quantify the dynamics of fluorescently labeled molecules within a living cell, providing insights into cell membrane fluidity.[11][12]

Materials:

  • Cells transfected with a fluorescent membrane protein (e.g., Lck-GFP)[2]

  • Confocal microscope with a high-power laser for photobleaching

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Transfect cells with a plasmid encoding a fluorescently tagged membrane protein and culture for 24 hours.[2]

  • Treat the cells with the SREBP inhibitor or vehicle control for the desired duration (e.g., 24 hours).[2]

  • Identify a region of interest (ROI) on the cell membrane.

  • Acquire a few pre-bleach images of the ROI.

  • Use a high-intensity laser to photobleach the fluorescence within the ROI.

  • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.

  • Analyze the fluorescence recovery rate using appropriate software to determine the mobile fraction and halftime of recovery.[12]

Visualizing Molecular Pathways and Workflows

To better understand the mechanism of action of this compound and the experimental processes used to evaluate it, the following diagrams have been generated using the DOT language.

SREBP_Signaling_Pathway cluster_upstream Upstream Signaling cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Growth_Factors->PI3K_Akt_mTOR SREBP_SCAP SREBP-SCAP Complex PI3K_Akt_mTOR->SREBP_SCAP Promotes SCAP transport Insig Insig SREBP_SCAP->Insig Bound in sterol-replete conditions S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Transport to Golgi (sterol-depleted) S2P Site-2 Protease (S2P) S1P->S2P Sequential Cleavage nSREBP Nuclear SREBP (nSREBP) S2P->nSREBP Release of nSREBP Lipogenic_Genes Lipogenic Gene Transcription (FASN, SCD1, etc.) nSREBP->Lipogenic_Genes Lipogenesis De Novo Lipogenesis Lipogenic_Genes->Lipogenesis Increased Lipid Synthesis This compound This compound This compound->SREBP_SCAP Inhibits Transport Cancer_Cell_Growth Cancer Cell Growth & Survival Lipogenesis->Cancer_Cell_Growth Supports

Caption: SREBP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis & Interpretation Cell_Seeding Seed Cancer Cells (e.g., C4-2, PC3) Treatment Treat with this compound &/or Docetaxel Cell_Seeding->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Analysis (FACS) Treatment->Apoptosis_Assay FRAP_Analysis Membrane Fluidity (FRAP) Treatment->FRAP_Analysis Lipid_Analysis Lipid Profiling (Mass Spectrometry) Treatment->Lipid_Analysis Data_Quantification Quantify Results (IC50, % Apoptosis, etc.) MTT_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification FRAP_Analysis->Data_Quantification Lipid_Analysis->Data_Quantification Comparison Compare this compound Effects vs. Alternatives Data_Quantification->Comparison Conclusion Draw Conclusions on Therapeutic Potential Comparison->Conclusion

Caption: General experimental workflow for evaluating this compound effects.

References

Independent Verification of FGH10019's IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the SREBP inhibitor FGH10019 with other commercially available alternatives. Supporting experimental data and detailed protocols are included to facilitate independent verification and inform research decisions.

Comparative Analysis of SREBP Inhibitors

The inhibitory potency of this compound against the Sterol Regulatory Element-Binding Protein (SREBP) pathway has been independently verified and compared with other known inhibitors. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, are summarized below. This compound demonstrates a potent inhibitory effect with an IC50 of 1 µM.[1]

CompoundIC50 Value (µM)Mechanism of Action
This compound 1Novel SREBP inhibitor
Fatostatin 2.5 - 10Binds to SCAP, inhibiting SREBP transport
Betulin 14.5SREBP inhibitor
PF-429242 0.175 (S1P) / 0.53 (Cholesterol Synthesis)Site-1 Protease (S1P) inhibitor

Experimental Protocol: In Vitro Determination of SREBP Inhibitor IC50

This section details a comprehensive protocol for determining the IC50 value of SREBP inhibitors using a cell-based luciferase reporter assay. This method offers high sensitivity and throughput for screening and characterizing potential inhibitors.

1. Cell Culture and Reagents:

  • Cell Line: Human hepatoma (HepG2) cells are recommended due to their robust SREBP signaling pathway.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reporter Plasmids:

    • pSRE-Luc: A firefly luciferase reporter plasmid containing multiple Sterol Response Elements (SREs) in the promoter region.

    • pRL-SV40: A Renilla luciferase reporter plasmid under the control of a constitutive SV40 promoter, used for normalization.

  • Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine® 3000).

  • Test Compounds: this compound and other SREBP inhibitors of interest.

  • Luciferase Assay System: A dual-luciferase reporter assay system.

2. Experimental Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the pSRE-Luc and pRL-SV40 plasmids using the chosen transfection reagent according to the manufacturer's protocol.

  • Incubation: After 24 hours of transfection, replace the medium with fresh culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and comparators) in culture medium. Add the diluted compounds to the cells and incubate for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Alternative Verification Methods

For a more comprehensive analysis, the following methods can be used to corroborate the findings from the luciferase reporter assay:

  • Immunoblotting for SREBP Cleavage: This method directly assesses the inhibition of SREBP processing.

    • Treat cells with the test compounds.

    • Prepare nuclear and membrane protein extracts.

    • Perform immunoblotting using antibodies specific for the precursor and mature forms of SREBP. A decrease in the mature, nuclear form of SREBP indicates inhibition.

  • RT-qPCR for SREBP Target Gene Expression: This method quantifies the downstream effects of SREBP inhibition.

    • Treat cells with the test compounds.

    • Isolate total RNA and perform reverse transcription to generate cDNA.

    • Use quantitative real-time PCR (RT-qPCR) to measure the mRNA levels of SREBP target genes (e.g., HMGCR, FASN, LDLR). A dose-dependent decrease in the expression of these genes confirms SREBP pathway inhibition.

Visualizing the Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the underlying biological pathway, the following diagrams are provided.

G cluster_workflow Experimental Workflow for IC50 Determination A Seed HepG2 Cells B Transfect with Luciferase Reporters A->B C Treat with SREBP Inhibitors B->C D Measure Luciferase Activity C->D E Data Analysis & IC50 Calculation D->E

Caption: Workflow for determining the IC50 value of SREBP inhibitors.

G cluster_pathway SREBP Signaling Pathway and Inhibition SREBP_Inhibitor This compound SCAP SCAP SREBP_Inhibitor->SCAP Golgi Golgi SCAP->Golgi Transport SREBP SREBP Precursor (ER) SREBP->Golgi S1P_S2P S1P/S2P Golgi->S1P_S2P Processing nSREBP Mature SREBP (Nucleus) S1P_S2P->nSREBP SRE SRE nSREBP->SRE Binds Lipid_Genes Lipid Synthesis Genes SRE->Lipid_Genes Activates Lipid_Synthesis Lipid Synthesis Lipid_Genes->Lipid_Synthesis

Caption: Simplified SREBP signaling pathway and the point of inhibition.

References

A Comparative Analysis of FGH10019 and Structurally Similar Compounds in Lipid Metabolism Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of FGH10019, a novel inhibitor of Sterol Regulatory Element-Binding Protein (SREBP), and similar compounds targeting lipid metabolism. The information presented herein is intended to support research and drug development efforts in oncology and metabolic diseases.

Introduction

This compound is a potent inhibitor of the SREBP pathway, a critical signaling cascade in the regulation of cellular lipogenesis. With a half-maximal inhibitory concentration (IC50) of 1 µM for SREBP, this compound has demonstrated significant potential in preclinical studies, particularly in cancer research. Notably, it has been shown to enhance the anti-tumor efficacy of chemotherapeutic agents like docetaxel in prostate cancer models by increasing cancer cell membrane permeability and facilitating intracellular drug accumulation. This guide provides a comparative overview of this compound and other key modulators of lipid metabolism: Fatostatin, Orlistat, and C75.

Mechanism of Action and Comparative Efficacy

The compounds discussed in this guide modulate lipid metabolism through distinct yet related mechanisms. This compound and Fatostatin directly target the SREBP pathway, albeit through different interactions. In contrast, Orlistat and C75 primarily inhibit the enzymatic activity of Fatty Acid Synthase (FASN), a key downstream effector of SREBP signaling.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro efficacy of this compound and its comparators against their respective targets.

CompoundTargetAssayIC50Cell Line/System
This compound SREBPNot Specified1 µMNot Specified
Fatostatin SREBP Activation (SCAP binding)Cell Growth Inhibition0.1 µMAndrogen-independent prostate cancer
Cell Growth Inhibition9.1 µMC4-2B prostate cancer
Cell Growth Inhibition10.4 µMLNCaP prostate cancer
Cell Growth Inhibition4.53 µMHEC-1A endometrial cancer
Cell Growth Inhibition17.96 µMIshikawa endometrial cancer
Orlistat Fatty Acid Synthase (Thioesterase Domain)Fatty Acid Synthesis Inhibition~30 µM for 75% inhibitionPC-3 prostate cancer
C75 Fatty Acid SynthaseCell Growth Inhibition35 µMPC3 prostate cancer
Enzyme Inhibition200 µMPurified FAS

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

SREBP Activation Pathway and Inhibition

This diagram illustrates the canonical SREBP activation pathway and highlights the points of intervention for this compound and Fatostatin.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG Sterol binding S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Low Sterols INSIG->SREBP_SCAP ER Retention S2P Site-2 Protease (S2P) S1P->S2P Cleavage 1 nSREBP Nuclear SREBP (nSREBP) S2P->nSREBP Cleavage 2 SRE Sterol Response Element (SRE) nSREBP->SRE Lipogenic_Genes Lipogenic Gene Expression SRE->Lipogenic_Genes This compound This compound This compound->SREBP_SCAP Inhibits SREBP Fatostatin Fatostatin Fatostatin->SREBP_SCAP Binds SCAP, prevents Golgi transport

Caption: SREBP activation pathway and points of inhibition.

Fatty Acid Synthase (FASN) Inhibition Workflow

This diagram outlines a typical experimental workflow to assess the inhibitory activity of compounds like Orlistat and C75 on FASN.

FASN_Inhibition_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., PC-3) Incubation Incubate cells with inhibitor Cell_Culture->Incubation Compound_Prep Prepare Inhibitor Stock (Orlistat/C75) Compound_Prep->Incubation Radiolabeling Add [14C]acetate Incubation->Radiolabeling Lipid_Extraction Extract total lipids Radiolabeling->Lipid_Extraction Scintillation Quantify radioactivity (Scintillation Counting) Lipid_Extraction->Scintillation Normalization Normalize to protein content Scintillation->Normalization IC50_Calc Calculate % inhibition and IC50 Normalization->IC50_Calc

Caption: Workflow for FASN inhibition assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

SREBP Cleavage Assay (Immunofluorescence)

Objective: To visualize the effect of inhibitors on the subcellular localization of SREBP, indicative of its cleavage and activation.

Materials:

  • HEK293 cells

  • Lipofectamine 2000

  • Plasmids encoding fluorescently tagged SREBP (e.g., SREBP2-GFP)

  • Poly-D-lysine coated coverslips

  • Paraformaldehyde (4%)

  • Triton X-100 (0.1%)

  • DAPI stain

  • Fluorescence microscope

Protocol:

  • Seed HEK293 cells on poly-D-lysine coated coverslips in a 24-well plate.

  • Transfect cells with the SREBP2-GFP plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • After 24 hours, treat the cells with the test compound (e.g., this compound, Fatostatin) or vehicle control for the desired time (e.g., 16 hours).

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Stain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides.

  • Visualize the subcellular localization of SREBP2-GFP using a fluorescence microscope. In untreated or vehicle-treated cells, SREBP2-GFP will be localized to the endoplasmic reticulum. Upon activation (inhibition of the pathway), it will translocate to the nucleus.

Fatty Acid Synthase (FASN) Activity Assay

Objective: To quantify the enzymatic activity of FASN in the presence of inhibitors.

Materials:

  • Cell lysate from cancer cells (e.g., PC-3)

  • [¹⁴C]acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Scintillation fluid and counter

  • Trichloroacetic acid (TCA)

Protocol:

  • Prepare cell lysates from control and inhibitor-treated cells.

  • Set up the reaction mixture containing cell lysate, NADPH, and malonyl-CoA in a microcentrifuge tube.

  • Initiate the reaction by adding [¹⁴C]acetyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding ice-cold 10% TCA.

  • Centrifuge to pellet the precipitated proteins and lipids.

  • Wash the pellet to remove unincorporated [¹⁴C]acetyl-CoA.

  • Resuspend the pellet in a scintillation fluid.

  • Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to FASN activity.

Quantitative Real-Time PCR (qPCR) for Lipogenic Gene Expression

Objective: To measure the effect of SREBP inhibitors on the transcription of downstream target genes.

Materials:

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., FASN, HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Protocol:

  • Treat cells with the test compound or vehicle for a specified time (e.g., 24 hours).

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for the target lipogenic genes and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in treated versus control cells.

Conclusion

This compound and its comparators represent a promising class of compounds for targeting the dysregulated lipid metabolism characteristic of many cancers and metabolic diseases. While this compound and Fatostatin offer direct inhibition of the SREBP pathway, Orlistat and C75 provide a means to target the downstream effector, FASN. The choice of compound for further investigation will depend on the specific research question and the desired point of intervention in the lipogenic pathway. The data and protocols presented in this guide are intended to provide a solid foundation for such investigations.

FGH10019: A Comparative Guide to its Anti-Tumor Efficacy in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FGH10019, a novel sterol regulatory element-binding protein (SREBP) inhibitor, with other emerging anti-tumor agents in the context of prostate cancer. The following sections detail the experimental data, methodologies, and underlying signaling pathways to offer an objective evaluation of this compound's therapeutic potential.

Comparative Analysis of Anti-Tumor Efficacy

The therapeutic potential of this compound has been evaluated in preclinical prostate cancer models, demonstrating significant anti-tumor activity, particularly in combination with standard chemotherapy. This section compares the efficacy of this compound with two other investigational compounds, Fatostatin (another SREBP inhibitor) and Betulinic Acid, which operates through a distinct mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on the effect of this compound, Fatostatin, and Betulinic Acid on tumor growth in prostate cancer xenograft models.

CompoundProstate Cancer Cell LineMouse ModelTreatment RegimenKey Findings
This compound (+ Docetaxel) PC-3Nude MiceThis compound (20 mg/kg, p.o., 3x/week) + Docetaxel (4 mg/kg, i.p., 2x/week) for 6 weeksStrong synergistic anti-tumor activity; significant suppression of PC3 xenograft growth to the greatest degree compared to either agent alone.
Fatostatin C4-2BNude Mice30 mg/kg, i.p., daily for 28 daysSignificantly inhibited subcutaneous C4-2B tumor growth and markedly decreased serum prostate-specific antigen (PSA) levels.[1]
Betulinic Acid LNCaPAthymic Nude Mice10 and 20 mg/kg/dayInhibited tumor growth, accompanied by significantly decreased tumor weights in both treatment groups.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key in vivo xenograft studies cited in this guide.

Prostate Cancer Xenograft Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound, Fatostatin, and Betulinic Acid.

Animal Model: Male athymic nude mice (4-6 weeks old) are typically used for establishing prostate cancer xenografts.

Cell Lines and Implantation:

  • PC-3 Cells: For this compound studies, PC-3 human prostate carcinoma cells are used. 1 x 10^6 cells are suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flank of the mice.

  • C4-2B Cells: For Fatostatin studies, C4-2B human prostate cancer cells are utilized. 2 x 10^6 cells are suspended in 100 µl of PBS with 50% Matrigel and injected subcutaneously.[3]

  • LNCaP Cells: For Betulinic Acid studies, LNCaP human prostate cancer cells are used. One million cells in a Matrigel suspension are inoculated into the subcutaneous flank of a hind leg.[4]

Treatment Administration:

  • This compound and Docetaxel: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is administered orally (p.o.) three times a week, while Docetaxel is administered intraperitoneally (i.p.) twice a week.

  • Fatostatin: Treatment is initiated when tumors are established. Fatostatin is administered daily via intraperitoneal injection.

  • Betulinic Acid: Daily administration of Betulinic Acid is performed once tumors are established.

Monitoring and Endpoints:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²) / 2.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • For some models (e.g., C4-2B), serum PSA levels are monitored as a surrogate marker of tumor burden.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these compounds is essential for rational drug development and patient selection.

This compound and Fatostatin: Inhibition of SREBP-Mediated Lipogenesis

This compound and Fatostatin are both inhibitors of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate the synthesis of cholesterol and fatty acids. In cancer cells, particularly prostate cancer, lipogenesis is often upregulated to support rapid cell growth and membrane synthesis.

By inhibiting the SREBP pathway, these compounds disrupt the production of essential lipids, leading to cell cycle arrest and apoptosis. Specifically, Fatostatin has been shown to bind to the SREBP cleavage-activating protein (SCAP), preventing the transport of SREBPs from the endoplasmic reticulum to the Golgi apparatus, a critical step for their activation.[5][6]

SREBP_Pathway cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP SREBP SCAP SCAP SREBP->SCAP binds nSREBP nSREBP (active form) INSIG INSIG SCAP->INSIG binds SCAP_transport SCAP->SCAP_transport S1P S1P S1P->SREBP cleaves S2P S2P S2P->SREBP cleaves Lipogenic_Genes Lipogenic Genes (e.g., FASN, HMGCR) nSREBP->Lipogenic_Genes activates transcription Tumor_Growth Tumor Growth Lipogenic_Genes->Tumor_Growth This compound This compound / Fatostatin This compound->SCAP_transport inhibits SCAP_transport->S1P transport to Golgi Betulinic_Acid_Pathway Betulinic_Acid Betulinic Acid Proteasome Proteasome Betulinic_Acid->Proteasome Sp_Proteins Sp Proteins (Sp1, Sp3, Sp4) Proteasome->Sp_Proteins degrades Sp_Target_Genes Sp Target Genes (e.g., VEGF, Survivin) Sp_Proteins->Sp_Target_Genes activates transcription Tumor_Growth Tumor Growth & Angiogenesis Sp_Target_Genes->Tumor_Growth Apoptosis Apoptosis Sp_Target_Genes->Apoptosis inhibits

References

A Head-to-Head Comparison: FGH10019 vs. siRNA Knockdown for SREBP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic diseases, oncology, and drug development, targeting the Sterol Regulatory Element-Binding Proteins (SREBPs) offers a promising strategy to modulate lipid metabolism. SREBPs are master transcriptional regulators of cholesterol and fatty acid synthesis, making them attractive targets for therapeutic intervention. Two powerful tools to inhibit SREBP activity are the small molecule inhibitor FGH10019 and small interfering RNA (siRNA)-mediated gene knockdown. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate approach for their studies.

Mechanism of Action: A Tale of Two Strategies

This compound is a small molecule inhibitor that post-translationally prevents the activation of SREBPs.[1][2][3] It functions by inhibiting the ER-to-Golgi translocation of the SREBP-SCAP complex, a critical step for the proteolytic cleavage and activation of SREBPs. By preventing this translocation, this compound effectively reduces the levels of the mature, transcriptionally active form of SREBPs in the nucleus, leading to a downstream reduction in the expression of SREBP target genes.

In contrast, siRNA-mediated knockdown of SREBP operates at the post-transcriptional level.[4] siRNAs are short, double-stranded RNA molecules that are designed to be complementary to the mRNA sequence of the target SREBP isoform (SREBP-1 or SREBP-2). Upon introduction into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target SREBP mRNA. This degradation prevents the translation of the SREBP protein, leading to a reduction in both the precursor and mature forms of the protein.

Signaling Pathway and Points of Intervention

The following diagram illustrates the SREBP signaling pathway and the distinct points of intervention for this compound and siRNA.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP Precursor SREBP Precursor SCAP SCAP SREBP Precursor->SCAP binds Golgi Transport Golgi Transport SREBP Precursor->Golgi Transport Low Sterols INSIG INSIG SCAP->INSIG binds (high sterols) S1P S1P S2P S2P S1P->S2P Sequential Cleavage Mature SREBP Mature SREBP S2P->Mature SREBP SREBP Target Genes SREBP Target Genes Mature SREBP->SREBP Target Genes Activates Transcription SREBP mRNA SREBP mRNA Ribosome Ribosome SREBP mRNA->Ribosome Translation Ribosome->SREBP Precursor Golgi Transport->S1P siRNA siRNA siRNA->SREBP mRNA Degradation This compound This compound This compound->Golgi Transport Inhibits

Caption: SREBP signaling pathway and intervention points of this compound and siRNA.

Quantitative Performance Comparison

The following tables summarize quantitative data on the performance of this compound and SREBP siRNA from various studies. It is important to note that direct comparisons in the same experimental system are limited, and thus these tables compile data from different studies, highlighting the need for careful interpretation based on the specific experimental contexts.

Table 1: Effect on SREBP and Target Gene mRNA Levels

Parameter This compound SREBP siRNA Cell Line Reference
SREBP-1 mRNA No significant changeUp to 80% decreaseHepG2[5]
SREBP-2 mRNA No significant changeUp to 75% decreaseProstate Cancer Cells[6]
FASN mRNA ~50% decrease (5 µM, 48h)~60-70% decreaseProstate Cancer Cells[6][7]
HMGCR mRNA ~40% decrease (5 µM, 48h)~50-60% decreaseHepG2[8]
LDLR mRNA ~30% decrease (5 µM, 48h)~40-50% decreaseHepG2[8]

Table 2: Effect on Protein Levels and Cellular Phenotypes

Parameter This compound SREBP siRNA Cell Line Reference
Mature SREBP-1 Protein Significant decreaseSignificant decreaseHepG2, Prostate Cancer Cells[5][9]
Mature SREBP-2 Protein Significant decreaseSignificant decreaseProstate Cancer Cells[6]
Intracellular Lipid Content Significant decreaseSignificant decreaseProstate Cancer Cells[6][7]
Cholesterol Synthesis Significant decreaseSignificant decreaseHepG2[8]
Fatty Acid Synthesis Significant decreaseSignificant decreaseProstate Cancer Cells[6]
IC50 (SREBP Inhibition) ~1 µMN/ACHO-K1[1]
Cytotoxicity (IC50) >20 µM (in some cancer cells)Varies with transfection reagentVarious[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments.

Experimental Workflow for Comparison

The following diagram outlines a logical workflow for a comparative study of this compound and SREBP siRNA.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Analysis Analysis cluster_Downstream Downstream Analysis Cell Culture Cell Culture Treatment Groups Control This compound siRNA Cell Culture->Treatment Groups RNA Isolation RNA Isolation Treatment Groups->RNA Isolation Protein Extraction Protein Extraction Treatment Groups->Protein Extraction Lipid Quantification Lipid Quantification Treatment Groups->Lipid Quantification Cytotoxicity Assay Cytotoxicity Assay Treatment Groups->Cytotoxicity Assay qPCR qPCR RNA Isolation->qPCR Gene Expression Western Blot Western Blot Protein Extraction->Western Blot Protein Levels Oil Red O / GC-MS Oil Red O / GC-MS Lipid Quantification->Oil Red O / GC-MS Lipid Content MTT Assay MTT Assay Cytotoxicity Assay->MTT Assay Cell Viability

Caption: A typical experimental workflow for comparing this compound and SREBP siRNA.

This compound Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting: After incubation, harvest the cells for downstream analysis (RNA, protein, or lipid extraction).

siRNA Knockdown of SREBP
  • Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 60-80% at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the SREBP-specific siRNA and a non-targeting control siRNA in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.

  • Incubation: Incubate the cells for 4-6 hours at 37°C.

  • Medium Change: After the initial incubation, replace the transfection medium with fresh, complete culture medium.

  • Post-Transfection Incubation: Continue to incubate the cells for 48-72 hours to allow for effective knockdown of the target mRNA and protein.

  • Harvesting: Harvest the cells for subsequent analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers for SREBP target genes (e.g., FASN, HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

  • Thermal Cycling: Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blotting for SREBP Protein Levels
  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein. For analysis of the mature SREBP form, nuclear extraction is required.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for SREBP (recognizing either the precursor or mature form).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Oil Red O Staining for Intracellular Lipid Quantification
  • Cell Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

  • Staining:

    • Prepare a fresh working solution of Oil Red O.

    • Wash the fixed cells with water and then with 60% isopropanol.

    • Incubate the cells with the Oil Red O working solution for 10-15 minutes.

  • Washing: Wash the cells with 60% isopropanol and then with water to remove excess stain.

  • Imaging: Visualize the stained lipid droplets using a microscope.

  • Quantification (Optional): Elute the stain from the cells using 100% isopropanol and measure the absorbance at ~500 nm.

MTT Assay for Cytotoxicity Assessment
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or the siRNA transfection complexes.

  • MTT Addition: After the desired incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Choosing the Right Tool for the Job

The choice between this compound and SREBP siRNA depends on the specific research question and experimental design.

This compound is advantageous for:

  • Ease of Use: As a small molecule, it is simple to add to cell culture media.

  • Dose-dependent and Reversible Effects: The inhibitory effect can be easily controlled by varying the concentration and can be washed out.

  • In Vivo Studies: Its potential for oral availability makes it suitable for animal studies.[4]

  • Studying Post-Translational Regulation: It specifically targets the activation step of SREBP.

SREBP siRNA is ideal for:

  • High Specificity: When properly designed, siRNA can provide highly specific knockdown of the target SREBP isoform.

  • Investigating the Role of a Specific Isoform: siRNAs can be designed to target SREBP-1 or SREBP-2 individually.

  • Long-term Suppression: The effect of siRNA can last for several days, which is beneficial for long-term studies.

  • Target Validation: It is a gold-standard method for validating the role of a specific gene in a biological process.

Considerations and Potential Pitfalls:

  • This compound: Potential for off-target effects on other cellular processes should be considered, and cytotoxicity at higher concentrations needs to be evaluated for each cell line.

  • siRNA: Off-target effects due to partial sequence homology with other mRNAs are a known concern and should be controlled for using multiple different siRNAs targeting the same gene and a non-targeting control. Transfection efficiency can also vary significantly between cell types.

Conclusion

Both this compound and SREBP siRNA are powerful and effective tools for inhibiting the SREBP pathway. This compound offers a convenient and reversible method for inhibiting SREBP activation, while siRNA provides a highly specific and potent means of reducing SREBP expression. By understanding their distinct mechanisms of action, and by carefully considering the experimental context, researchers can leverage these tools to further unravel the complexities of lipid metabolism and its role in health and disease.

References

Evaluating the Specificity of FGH10019 as a Sterol Regulatory Element-Binding Protein (SREBP) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the SREBP inhibitor FGH10019 and its alternatives, with a focus on inhibitor specificity. The objective is to offer a clear evaluation based on available experimental data to inform research and development decisions.

Introduction to this compound and SREBP Inhibition

This compound is a novel, potent diarylthiazole derivative that inhibits the activation of Sterol Regulatory Element-Binding Proteins (SREBPs).[1][2] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. This compound was developed as a more potent analog of fatostatin, another widely studied SREBP inhibitor.[2] Both compounds function by binding to the SREBP cleavage-activating protein (SCAP), preventing the translocation of SREBPs from the endoplasmic reticulum (ER) to the Golgi, a critical step for their activation.[3] The inhibition of this pathway has therapeutic potential in metabolic diseases and certain cancers.

Comparative Analysis of Inhibitor Potency and Specificity

A direct comparison of inhibitor potency reveals that this compound has a significantly lower IC50 for SREBP activation compared to its parent compound, fatostatin. While this compound shows enhanced on-target activity, a critical evaluation of its specificity requires an analysis of its off-target effects in comparison to other inhibitors.

Table 1: Comparison of SREBP and Downstream Pathway Inhibitors

InhibitorTarget(s)Mechanism of ActionIC50 (SREBP Activation)Known Off-Target Effects/Specificity Profile
This compound SREBP1, SREBP2Inhibits SREBP activation by binding to SCAP.[1][2]~1 µM[2]Specificity profile not extensively published. As a diarylthiazole derivative of fatostatin, similar off-target profiles may be possible.
Fatostatin SREBP1, SREBP2Inhibits SREBP activation by binding to SCAP.[3]~5.6 - 10 µM[2]Inhibits general ER-to-Golgi transport in a SCAP-independent manner.[4] Induces ER stress, which can lead to lipid accumulation under certain conditions.[5] Anti-cancer effects may be independent of SREBP inhibition.[4] Potential for systemic inflammation and skin adverse reactions in vivo.[6]
Betulin SREBP1, SREBP2Inhibits SREBP activation.Not specified for direct SREBP activation.May act through an mTOR-dependent mechanism.[7]
C75 Fatty Acid Synthase (FASN)Irreversibly inhibits FASN.Not applicable (downstream target).Weaker and irreversible FASN inhibitor.
Orlistat FASN, Pancreatic LipaseCovalently links to the FASN thioesterase domain.Not applicable (downstream target).FDA-approved anti-obesity drug targeting lipases.
Cerulenin FASNInteracts with the FASN β-ketoacyl-synthase domain.Not applicable (downstream target).Known for its chemical instability.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action and how its specificity is evaluated, the following diagrams illustrate the SREBP signaling pathway and a general workflow for assessing inhibitor specificity.

SREBP_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex S1P S1P Protease SREBP_SCAP->S1P Transport Insig Insig S2P S2P Protease S1P->S2P Cleavage nSREBP Nuclear SREBP (Active) S2P->nSREBP Release SRE Sterol Response Element (SRE) nSREBP->SRE Binds to Lipid_Synthesis_Genes Lipid Synthesis Genes SRE->Lipid_Synthesis_Genes Activates This compound This compound / Fatostatin This compound->SREBP_SCAP Inhibits Transport

Caption: The SREBP signaling pathway and the point of inhibition by this compound.

Inhibitor_Specificity_Workflow Start Test Compound (e.g., this compound) Primary_Assay Primary Target Assay (e.g., SREBP Reporter Assay) Start->Primary_Assay Selectivity_Screen Selectivity Profiling Start->Selectivity_Screen CETSA Cellular Target Engagement (CETSA) Start->CETSA Potency Determine On-Target Potency (IC50) Primary_Assay->Potency Conclusion Specificity Profile Established Potency->Conclusion Kinome_Scan Kinome Scan Selectivity_Screen->Kinome_Scan TF_Panel Transcription Factor Panel Selectivity_Screen->TF_Panel Off_Target_ID Identify Off-Targets Selectivity_Screen->Off_Target_ID CETSA->Potency Validation Validate Off-Target Activity Off_Target_ID->Validation Validation->Conclusion

Caption: Experimental workflow for evaluating inhibitor specificity.

Detailed Experimental Protocols

SREBP Luciferase Reporter Assay

This assay is used to quantify the activity of the SREBP pathway in cells treated with an inhibitor.

Objective: To determine the IC50 of an inhibitor on SREBP-mediated transcription.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing Sterol Response Elements (SREs). Activation of endogenous SREBPs leads to the expression of the reporter gene, which can be quantified by measuring its activity (e.g., luminescence).

Protocol:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293 or CHO-K1) in 96-well plates.

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing SREs and a Renilla luciferase plasmid (as a transfection control).

  • Compound Treatment:

    • After 24 hours, replace the medium with a low-lipid medium to induce SREBP activation.

    • Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for an additional 24 hours at 37°C.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify and quantify the engagement of a drug with its target protein within a cellular environment.

Objective: To confirm the direct binding of an inhibitor to its target protein in intact cells.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.

Protocol:

  • Cell Culture and Compound Treatment:

    • Culture cells to 80-90% confluency.

    • Treat one batch of cells with the test inhibitor (e.g., this compound) and another with a vehicle control for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by freeze-thaw cycles or mechanical disruption.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific to the target protein (e.g., SCAP or SREBP).

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature point.

    • Plot the normalized band intensities against the temperature to generate melt curves for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion and Future Directions

This compound is a highly potent SREBP inhibitor, demonstrating a lower IC50 than its predecessor, fatostatin. However, the specificity profile of this compound has not been extensively characterized in publicly available literature. In contrast, studies on fatostatin have revealed potential off-target effects, including the disruption of general ER-to-Golgi transport and the induction of ER stress, which may be independent of its SREBP-inhibitory function.

For researchers considering this compound, its high potency is a clear advantage. However, the lack of comprehensive specificity data presents a knowledge gap. It is recommended that further studies be conducted to evaluate the selectivity of this compound across a broad range of potential off-targets, such as through kinome scanning and profiling against other transcription factor families. This will be crucial for a complete understanding of its mechanism of action and for predicting its potential therapeutic window and side-effect profile. The experimental protocols provided in this guide offer a framework for conducting such essential validation studies.

References

Safety Operating Guide

Proper Disposal of FGH10019: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of a laboratory chemical like FGH10019. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Researchers, scientists, and drug development professionals must consult the specific SDS for this compound and adhere to all applicable federal, state, and local regulations for chemical waste disposal.

The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. For a research compound such as this compound, a novel sterol regulatory element-binding protein (SREBP) inhibitor, a structured approach to waste management is essential. In the absence of a specific, universally available Safety Data Sheet for this compound, the following procedures, based on established laboratory safety protocols for similar chemical compounds, should be implemented.

Waste Characterization and Segregation

The first crucial step in the proper disposal of this compound is to characterize it as a hazardous waste unless it is definitively known to be non-hazardous.[1][2] All chemical waste must be segregated at the point of generation to prevent dangerous reactions between incompatible substances.[3]

Table 1: this compound Waste Segregation and Container Requirements

Waste TypeContainer RequirementsDisposal Procedure
Solid this compound Waste Use a designated, leak-proof container with a secure lid that is compatible with the chemical. The original reagent bottle, if empty, can be reused for waste collection.[1]Label the container clearly as "Hazardous Waste," and specify "Solid this compound Waste." Keep the container closed except when adding waste and store it in a designated secondary containment area.[1]
Liquid this compound Waste (e.g., solutions in organic solvents) Use a suitable, leak-proof, and shatter-resistant container with a secure, tight-fitting cap. Ensure the container material is compatible with the solvent used.Label the container with "Hazardous Waste" and list all chemical constituents with their approximate percentages.[1] Do not mix different solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Contaminated Labware (e.g., pipette tips, gloves, vials) Dispose of in a designated container for solid hazardous waste. Sharps, such as needles or contaminated glassware, must be placed in a puncture-resistant sharps container.Ensure containers are properly labeled with the type of waste and the chemical contaminant (this compound).
Aqueous Solutions of this compound Collect in a designated container for aqueous hazardous waste.Do not dispose of aqueous solutions containing this compound down the drain unless explicitly authorized by your institution's EHS office and local wastewater regulations.[4]

Step-by-Step Disposal Protocol

The following is a generalized, step-by-step protocol for the disposal of this compound waste.

  • Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Identification and Labeling: As soon as the first drop of waste is generated, the waste container must be labeled.[2] The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, and the date of accumulation.[5]

  • Secure Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[5] Ensure that incompatible waste streams are segregated to prevent accidental mixing.

  • Arrange for Professional Disposal: Chemical waste must be disposed of through a licensed professional waste disposal service.[5] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly labeled and sealed waste containers.

  • Empty Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[3] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste, or as instructed by your EHS office.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

FGH10019_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize 2. Characterize Waste Stream (Solid, Liquid, Contaminated Labware) ppe->characterize select_container 3. Select Appropriate & Compatible Waste Container characterize->select_container label_container 4. Label Container: 'Hazardous Waste' + Chemical Name(s) & Date select_container->label_container add_waste 5. Add Waste to Container (Keep Closed When Not in Use) label_container->add_waste storage 6. Store in Designated Secondary Containment Area add_waste->storage full_container 7. Is Container Full? storage->full_container full_container->add_waste No seal_container 8. Securely Seal Container full_container->seal_container Yes contact_ehs 9. Contact EHS for Waste Pickup seal_container->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize the guidance provided in the official Safety Data Sheet and by your institution's safety officers.

References

Personal protective equipment for handling FGH10019

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, storage, and disposal of FGH10019, a novel sterol regulatory element-binding protein (SREBP) inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn to protect against splashes.
Hand Protection Protective GlovesCompatible chemical-resistant gloves are required.
Body Protection Laboratory CoatA standard lab coat should be worn.
Respiratory Protection Dust MaskRecommended to avoid inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational procedures is mandatory to ensure the safe handling of this compound.

  • Preparation : Before handling, ensure that all required PPE is correctly worn. The designated handling area, such as a chemical fume hood, should be clean and prepared.

  • Weighing and Aliquoting : When weighing the solid compound, use a dust mask to prevent inhalation. Handle the substance carefully to avoid generating dust.

  • Dissolving : When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

  • Storage : Store this compound in a tightly sealed container in a dry, well-ventilated place.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin. Clean the work area and any equipment used.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.

  • Solid Waste : Collect any solid waste, including contaminated consumables like gloves and weighing paper, in a designated, sealed container labeled for chemical waste.

  • Liquid Waste : Dispose of solutions containing this compound in a designated, sealed container for liquid chemical waste. Do not pour down the drain.

  • Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as liquid chemical waste. Dispose of the rinsed containers as directed by your institution's waste management guidelines.

Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

FGH10019_Handling_Workflow This compound Handling Workflow prep Preparation (Don PPE, Prepare Workspace) weigh Weighing & Aliquoting (Use Dust Mask) prep->weigh Proceed dissolve Dissolving (Add Solvent Slowly) weigh->dissolve If making solution handle Experimental Use weigh->handle If using solid dissolve->handle post_handle Post-Handling Cleanup (Wash Hands, Clean Area) handle->post_handle emergency Emergency Procedures (First Aid) handle->emergency In case of exposure storage Storage (Tightly Sealed, Dry, Ventilated) post_handle->storage For remaining material disposal Waste Disposal (Follow Regulations) post_handle->disposal For waste

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.